ARN25068
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C19H18N6S |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
2-N-benzyl-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)thieno[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C19H18N6S/c1-2-4-12(5-3-1)11-20-19-21-14-8-9-26-17(14)18(23-19)22-16-10-15(24-25-16)13-6-7-13/h1-5,8-10,13H,6-7,11H2,(H3,20,21,22,23,24,25) |
Clave InChI |
TVUWQDLBEOZVOU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=NN2)NC3=NC(=NC4=C3SC=C4)NCC5=CC=CC=C5 |
Origen del producto |
United States |
Foundational & Exploratory
The Multi-Pronged Approach of ARN25068 in Targeting Tau Pathology: A Technical Overview
For Immediate Release
Genoa, Italy – November 21, 2025 – ARN25068 has emerged as a significant small molecule inhibitor in the landscape of neurodegenerative disease research, particularly for its potential in addressing tauopathies such as Alzheimer's disease. This technical guide provides an in-depth analysis of the mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals. The document outlines the core inhibitory activities, summarizes key quantitative data, details the experimental protocols used for its characterization, and provides visual representations of its mechanism and the experimental workflows.
Core Mechanism of Action: Triple Kinase Inhibition
This compound functions as a potent, ATP-competitive inhibitor of three key protein kinases implicated in the hyperphosphorylation of the tau protein: Glycogen Synthase Kinase-3β (GSK-3β), FYN proto-oncogene, Src family tyrosine kinase (FYN), and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3][4][5] The dysregulation of these kinases is a central pathological feature in tauopathies, leading to the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[1][4][5]
By competitively binding to the ATP-binding sites of these kinases, this compound effectively blocks the transfer of phosphate groups to the tau protein.[1][3] This reduction in tau phosphorylation is believed to restore tau's normal function in stabilizing microtubules, thereby mitigating the downstream neurotoxic effects of tau aggregation.[1][2][3][4][5]
Quantitative Analysis of Inhibitory Potency
The inhibitory activity of this compound has been quantified through various enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against GSK-3β and FYN, with a more moderate activity against DYRK1A. The data from multiple studies are summarized below for comparative analysis.
| Target Kinase | Enzymatic Radiometric Assay IC50 (nM) | Cellular NanoBRET™ Assay IC50 (nM) | Reference |
| GSK-3β | 5 | 9.65 | [1] |
| FYN | 3 | 91.1 | [1] |
| DYRK1A | 903 | Not Reported | [2] |
| Target Kinase | Reported IC50 (nM) | Reference |
| GSK-3β | 4.2 | [2] |
| FYN | 2.2 | [2] |
Note: Discrepancies in IC50 values can be attributed to different experimental conditions and assay formats.
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway targeted by this compound, leading to a reduction in tau hyperphosphorylation.
Experimental Protocols
The characterization of this compound's mechanism of action relies on several key experimental methodologies.
Enzymatic Radiometric Kinase Assay
This assay directly measures the catalytic activity of the target kinases and the inhibitory effect of this compound.
Principle: This method quantifies the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific substrate by the kinase. The amount of incorporated radioactivity in the substrate is directly proportional to the kinase activity.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase (GSK-3β, FYN, or DYRK1A), a specific substrate peptide, radiolabeled ATP, and a buffer solution with necessary cofactors (e.g., Mg²⁺).
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is incubated at a controlled temperature (typically 30°C or 37°C) for a defined period to allow for phosphorylation.
-
Reaction Termination: The reaction is stopped, often by adding a strong acid (e.g., phosphoric acid) or by spotting the mixture onto a phosphocellulose paper which binds the phosphorylated substrate.
-
Washing: The unbound radiolabeled ATP is washed away from the substrate.
-
Quantification: The radioactivity of the phosphorylated substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control, and the IC50 value is determined by fitting the data to a dose-response curve.
References
- 1. cells-online.com [cells-online.com]
- 2. innoprot.com [innoprot.com]
- 3. innoprot.com [innoprot.com]
- 4. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 5. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.jp]
ARN25068: A Triple Inhibitor of GSK-3β, FYN, and DYRK1A for Tau-Related Neurodegenerative Disorders
An In-depth Technical Guide
Introduction
Neurodegenerative disorders such as Alzheimer's disease (AD) and frontotemporal lobar degeneration are often characterized by the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles (NFTs) and subsequent neuronal dysfunction. The intricate signaling pathways governing tau phosphorylation involve multiple protein kinases, making a multi-target therapeutic approach a promising strategy. This whitepaper details the profile of ARN25068, a potent small molecule identified as a triple inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), FYN tyrosine kinase, and Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A), three key kinases implicated in tau pathology.[1][2][3][4][5]
This compound emerges as a promising lead compound for the development of disease-modifying therapies for tauopathies. Its ability to concurrently inhibit three crucial kinases involved in the tau phosphorylation cascade presents a significant advantage over single-target inhibitors. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the underlying signaling pathways associated with this compound.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound against its target kinases was determined through rigorous enzymatic and cellular assays. The quantitative data are summarized in the tables below for clear comparison.
Table 1: Enzymatic Inhibition of Target Kinases by this compound
| Target Kinase | Assay Type | IC50 (nM) |
| GSK-3β | Enzymatic Radiometric Assay | 5 |
| FYN | Enzymatic Radiometric Assay | 3 |
| DYRK1A | Not Specified in Detail | 887 |
Source: Demuro et al., 2022[2]
Table 2: Cellular Target Engagement of this compound
| Target Kinase | Assay Type | IC50 (nM) |
| GSK-3β | NanoBRET Target Engagement Cellular Kinase Assay | 9.65 |
| FYN | NanoBRET Target Engagement Cellular Kinase Assay | 91.1 |
Source: Demuro et al., 2022[3]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted to characterize the inhibitory activity of this compound.
Enzymatic Radiometric Assay for GSK-3β and FYN
This assay quantifies the inhibitory potency of this compound on the enzymatic activity of GSK-3β and FYN by measuring the incorporation of radiolabeled phosphate into a substrate.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer containing the respective kinase (GSK-3β or FYN), a suitable substrate (e.g., a specific peptide), and [γ-³³P]ATP is prepared.
-
Compound Incubation: this compound, at various concentrations, is pre-incubated with the kinase in the reaction buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of the substrate or ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination of Reaction: The reaction is stopped by the addition of a stop solution, typically containing a high concentration of non-radiolabeled ATP and EDTA.
-
Separation of Phosphorylated Substrate: The phosphorylated substrate is separated from the free [γ-³³P]ATP. This is commonly achieved by spotting the reaction mixture onto a phosphocellulose filter paper, which binds the phosphorylated substrate.
-
Washing: The filter paper is washed multiple times with a wash buffer (e.g., phosphoric acid) to remove any unbound [γ-³³P]ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
NanoBRET™ Target Engagement Cellular Kinase Assay for GSK-3β and FYN
This live-cell assay measures the ability of this compound to bind to GSK-3β and FYN within a cellular environment. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer).
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with a vector encoding either GSK-3β or FYN fused to NanoLuc® luciferase.
-
Cell Seeding: The transfected cells are seeded into multi-well plates.
-
Compound and Tracer Addition: this compound at various concentrations and a cell-permeable fluorescent tracer that binds to the active site of the kinase are added to the cells.
-
Incubation: The cells are incubated to allow the compound and tracer to reach equilibrium with the target kinase.
-
Lysis and Substrate Addition: A lytic reagent containing the NanoLuc® substrate is added to the wells.
-
BRET Measurement: The plate is read on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The displacement of the tracer by this compound results in a decrease in the BRET signal. The IC50 value, representing the concentration of this compound that causes a 50% reduction in the BRET signal, is determined from a dose-response curve.
Tau Phosphorylation Assay in U2OS Cells
This cellular assay assesses the functional effect of this compound on tau phosphorylation. It utilizes a U2OS cell line stably expressing a fluorescently tagged tau protein (Tau0N4R-TM-tGFP), which allows for the visualization of microtubule bundles. The formation of these bundles is dependent on the phosphorylation state of tau.
Methodology:
-
Cell Culture: U2OS cells stably expressing Tau0N4R-TM-tGFP are cultured in appropriate media.
-
Cell Seeding: Cells are seeded onto plates suitable for high-content imaging.
-
Compound Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 6 hours). A known GSK-3β inhibitor, such as LiCl, can be used as a positive control.
-
Cell Fixation and Staining: Cells are fixed with a suitable fixative (e.g., paraformaldehyde) and the nuclei are counterstained with a fluorescent dye like DAPI.
-
Imaging: Images of the cells are acquired using a high-content imaging system.
-
Image Analysis: Automated image analysis software is used to identify and quantify the formation of microtubule bundles within the cells. The total area or number of bundles per cell is measured.
-
Data Analysis: The effect of this compound on microtubule bundle formation is quantified and compared to vehicle-treated control cells. A reduction in tau phosphorylation by this compound is expected to promote the formation of tau-stabilized microtubule bundles.
Signaling Pathways and Mechanism of Action
The therapeutic rationale for a triple inhibitor of GSK-3β, FYN, and DYRK1A stems from the convergent roles of these kinases in the pathological hyperphosphorylation of tau. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the inhibitory action of this compound.
Caption: this compound inhibits key kinases in the tau phosphorylation pathway.
GSK-3β Signaling in Tau Phosphorylation
GSK-3β is a constitutively active serine/threonine kinase that plays a central role in numerous cellular processes. In the context of neurodegeneration, its dysregulation leads to the hyperphosphorylation of tau at multiple sites.
Caption: GSK-3β signaling leading to tau phosphorylation.
FYN Kinase Signaling in Alzheimer's Disease
FYN, a member of the Src family of non-receptor tyrosine kinases, is implicated in AD pathology through its interaction with both amyloid-beta (Aβ) and tau.[6][7][8] Aβ oligomers can activate FYN, which in turn phosphorylates tau, thereby linking the two hallmark pathologies of AD.[6][7]
Caption: FYN kinase signaling in the context of Alzheimer's disease.
DYRK1A's Role in Tau Phosphorylation
DYRK1A is a dual-specificity kinase that can phosphorylate tau at multiple sites.[9][10][11][12] Importantly, it can also "prime" tau for subsequent phosphorylation by other kinases like GSK-3β, thereby amplifying the hyperphosphorylation cascade.[10]
Caption: DYRK1A's priming role in tau hyperphosphorylation.
Conclusion
This compound represents a significant advancement in the pursuit of effective treatments for tau-related neurodegenerative disorders. Its unique ability to inhibit three key kinases—GSK-3β, FYN, and DYRK1A—offers a multifaceted approach to mitigating the complex pathology of tau hyperphosphorylation. The data and experimental protocols presented in this whitepaper provide a solid foundation for further preclinical and clinical development of this compound and related triple inhibitors. The detailed understanding of its mechanism of action within the intricate signaling networks of the brain underscores the potential of this compound to become a valuable therapeutic agent for patients suffering from these devastating diseases.
References
- 1. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.uniupo.it [research.uniupo.it]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Fyn Kinase in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fyn Kinase in Alzheimer's Disease: Unraveling Molecular Mechanisms and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DYRK1A-mediated Hyperphosphorylation of Tau | Semantic Scholar [semanticscholar.org]
The Emergence of ARN25068: A Multi-Target Kinase Inhibitor for Tauopathy Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tauopathies, a class of neurodegenerative disorders including Alzheimer's disease, are characterized by the hyperphosphorylation and aggregation of the microtubule-associated protein tau. The intricate signaling pathways governing tau phosphorylation present a complex challenge for therapeutic intervention. Recently, a novel multi-target inhibitor, ARN25068, has emerged as a promising tool in tauopathy research. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and the experimental methodologies used to characterize its effects. All quantitative data is summarized for clarity, and key signaling pathways and experimental workflows are visualized to facilitate understanding.
Mechanism of Action: A Three-Pronged Attack on Tau Phosphorylation
This compound distinguishes itself by simultaneously targeting three key kinases implicated in the pathological hyperphosphorylation of tau: Glycogen Synthase Kinase-3β (GSK-3β), FYN tyrosine kinase, and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1] By acting as an ATP-competitive inhibitor at the binding sites of these enzymes, this compound effectively reduces the phosphorylation of tau, thereby promoting the stabilization of microtubule bundles.[1]
The Tau Phosphorylation Cascade
The hyperphosphorylation of tau is a central event in the pathogenesis of tauopathies. Several kinases contribute to this process, with GSK-3β, FYN, and DYRK1A playing significant roles.[2][3] GSK-3β directly phosphorylates tau at multiple sites, contributing to its detachment from microtubules and subsequent aggregation.[4] FYN, a member of the Src family of tyrosine kinases, is also involved in tau pathology.[4] DYRK1A is understood to prime tau for subsequent phosphorylation by other kinases like GSK-3β, amplifying the pathological cascade.[1] The coordinated inhibition of these three kinases by a single compound like this compound represents a rational and potentially more effective therapeutic strategy compared to single-target approaches.[1]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the reported IC50 values, providing a clear comparison of its activity against the target kinases.
| Enzymatic Radiometric Assay | |
| Target Kinase | IC50 (nM) |
| GSK-3β | 5 |
| FYN | 3 |
| DYRK1A | 900 |
| CDK5/p25 | 40 |
| Table 1: Inhibitory activity of this compound in enzymatic radiometric assays.[1] |
| NanoBRET™ Target Engagement Assay (HEK293 cells) | |
| Target Kinase | IC50 (nM) |
| GSK-3β | 9.65 |
| FYN | 91.1 |
| DYRK1A | Low micromolar range |
| Table 2: Cellular target engagement and potency of this compound in NanoBRET™ assays. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the key experimental protocols used in the characterization of this compound.
Synthesis of this compound
This compound is synthesized through a two-step process involving sequential nucleophilic aromatic substitutions on 2,4-dichlorothieno[3,2-d]pyrimidine.[1]
References
- 1. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. eubopen.org [eubopen.org]
- 4. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of ARN25068 in Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. The dysregulation of specific protein kinases plays a pivotal role in the pathological hyperphosphorylation of tau. This technical guide delves into the therapeutic potential of ARN25068, a novel multi-target inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), FYN tyrosine kinase (FYN), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), all of which are implicated in tau pathology. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways associated with this compound, offering a valuable resource for researchers in the field of neurodegenerative disease drug discovery.
Introduction
The pathological hyperphosphorylation of the microtubule-associated protein tau is a central event in the pathogenesis of Alzheimer's disease and other tauopathies. This process leads to the destabilization of microtubules, impaired axonal transport, and the formation of neurofibrillary tangles, ultimately contributing to neuronal dysfunction and death. Several kinases have been identified as key players in this pathological cascade, making them attractive targets for therapeutic intervention.
This compound has emerged as a promising small molecule inhibitor with a unique polypharmacological profile, concurrently targeting three key tau-phosphorylating kinases: GSK-3β, FYN, and DYRK1A.[1][2][3][4] By simultaneously modulating these critical nodes in the tau phosphorylation network, this compound presents a compelling multi-target approach aimed at achieving a more potent therapeutic effect compared to single-target agents. This guide summarizes the existing preclinical evidence for this compound and provides detailed insights into the experimental frameworks used for its evaluation.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound against its target kinases has been quantified using various biochemical and cell-based assays. The following tables summarize the key quantitative data, highlighting the compound's activity and selectivity.
Table 1: Inhibitory Concentration (IC50) of this compound against Target Kinases
| Target Kinase | Assay Type | IC50 Value | Reference Compound |
| GSK-3β | Enzymatic Radiometric Assay | 4.17 µM | - |
| FYN | Enzymatic Radiometric Assay | 2.17 µM | - |
| GSK-3β | NanoBRET Target Engagement Assay | 9.65 nM | CHIR-99021 |
| FYN | NanoBRET Target Engagement Assay | 91.1 nM | Dasatinib |
| DYRK1A | NanoBRET Target Engagement Assay | 887 nM - 903 nM | - |
Note: The discrepancy in IC50 values between the enzymatic and cell-based assays may be attributed to factors such as cell permeability, off-target effects within the cellular environment, and differences in assay format and conditions.
Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of this compound.
Enzymatic Radiometric Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of its target kinases.
-
Principle: The assay measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into a specific substrate by the target kinase. Inhibition of the kinase by this compound results in a decrease in substrate phosphorylation, which is quantified by measuring the radioactivity of the substrate.
-
Protocol Outline:
-
The purified recombinant human kinase (GSK-3β or FYN) is incubated with its specific substrate and [γ-³²P]ATP in a suitable reaction buffer.
-
This compound is added at various concentrations to determine its dose-dependent inhibitory effect.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³²P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing.
-
The radioactivity of the phosphorylated substrate is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
NanoBRET™ Target Engagement Cellular Kinase Assay
This cell-based assay measures the binding affinity of this compound to its target kinases within a live cellular environment.[5]
-
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. The target kinase is fused to a NanoLuc® luciferase (energy donor), and a fluorescently labeled tracer that binds to the kinase's active site is used as the energy acceptor. When the tracer is bound to the kinase-NanoLuc fusion protein, BRET occurs. Competitive displacement of the tracer by this compound leads to a decrease in the BRET signal, which is proportional to the target engagement of the compound.[5]
-
Protocol Outline:
-
Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are cultured and transiently transfected with a plasmid encoding the NanoLuc-kinase fusion protein (e.g., NanoLuc-GSK-3β, NanoLuc-FYN, or NanoLuc-DYRK1A) using a transfection reagent like FuGENE® HD.
-
Compound and Tracer Addition: Transfected cells are seeded into 384-well plates. A specific NanoBRET™ tracer (e.g., K-4 for FYN, K-10 for DYRK1A) is added to the cells at a concentration near its EC50 value.[6] this compound is then added in a serial dilution to compete with the tracer for binding to the kinase.
-
Incubation: The plates are incubated for a specified time (e.g., 1 hour) at 37°C in a 5% CO₂ incubator to allow for compound entry into the cells and target engagement.[5]
-
Signal Detection: A Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added to the wells. The BRET signal is measured using a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
Data Analysis: The BRET ratio is calculated, and IC50 values are determined by plotting the BRET ratio against the logarithm of the this compound concentration.
-
Tau Phosphorylation Assay in U2OS Cells
This cellular assay assesses the functional effect of this compound on tau phosphorylation and its subsequent impact on microtubule stability.
-
Principle: The assay utilizes a U2OS (human bone osteosarcoma) cell line that stably expresses a fusion protein of the 0N4R isoform of human tau with a triple mutation (TM) and green fluorescent protein (tGFP) (Tau0N4R-TM-tGFP). Hyperphosphorylation of tau leads to its dissociation from microtubules. Conversely, inhibition of tau-phosphorylating kinases by this compound is expected to reduce tau phosphorylation, promoting its binding to microtubules and the formation of microtubule bundles, which can be visualized and quantified.
-
Protocol Outline:
-
Cell Culture: The Tau0N4R-TM-tGFP U2OS stable cell line is cultured in appropriate media.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with this compound at various concentrations for a defined period (e.g., 2 hours). A known GSK-3β inhibitor, such as LiCl, can be used as a positive control.
-
Immunofluorescence Staining: After treatment, cells are fixed and permeabilized. While the tau protein is tagged with GFP, antibodies specific for certain phosphorylated tau epitopes could also be used for more detailed analysis. The cell nuclei are counterstained with a fluorescent dye like DAPI.
-
Image Acquisition: Images are acquired using a high-content imaging system.
-
Image Analysis: Automated image analysis algorithms are used to quantify the formation of microtubule bundles. The extent of bundling is used as a readout for the reduction in tau phosphorylation.
-
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates the key signaling pathways involved in tau phosphorylation and the points of intervention for this compound.
References
- 1. [PDF] GSK-3β, FYN, and DYRK1A: Master Regulators in Neurodegenerative Pathways | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. GSK-3β, FYN, and DYRK1A: Master Regulators in Neurodegenerative Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The ATP-Competitive Inhibition Mechanism of ARN25068: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARN25068 has been identified as a potent, low-nanomolar inhibitor of three key protein kinases implicated in the pathology of tau-related neurodegenerative disorders: Glycogen Synthase Kinase-3β (GSK-3β), the non-receptor tyrosine kinase FYN, and Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A).[1][2][3][4] The dysregulation of these kinases is a central factor in the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles (NFTs), a hallmark of diseases such as Alzheimer's.[1][2] this compound presents a multi-target approach, simultaneously modulating these kinases to reduce tau hyperphosphorylation.[1][2][3][4][5] This technical guide provides an in-depth examination of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Mechanism: ATP-Competitive Inhibition
The fundamental mechanism by which this compound exerts its inhibitory effect is through direct competition with adenosine triphosphate (ATP) at the catalytic binding site of the target kinases.[1][2][3] Computational modeling and X-ray crystallography studies have confirmed that this compound establishes a typical hydrogen-bonding pattern characteristic of ATP-competitive inhibitors within the binding pockets of GSK-3β, FYN, and DYRK1A.[1][2][3] By occupying the ATP-binding site, this compound prevents the kinase from binding its essential phosphate donor, thereby blocking the phosphorylation of downstream substrates like the tau protein.
Quantitative Analysis of Kinase Inhibition
The inhibitory potency of this compound has been quantified through both biochemical and cell-based assays. The data reveals low nanomolar efficacy against GSK-3β and FYN, with a sub-micromolar activity against DYRK1A.
| Assay Type | Target Kinase | Inhibitor | IC50 (nM) | Reference Compound |
| Enzymatic Radiometric Assay | GSK-3β | This compound | 5 | N/A |
| FYN | This compound | 3 | N/A | |
| NanoBRET™ Target Engagement | GSK-3β | This compound | 9.65 | CHIR-99021 (IC50 = 4.78 nM) |
| FYN | This compound | 91.1 | Dasatinib (IC50 = 2.58 nM) | |
| DYRK1A | This compound | Low µM range | N/A |
Table 1: Summary of this compound Inhibitory Potency. Data sourced from enzymatic and cellular assays.[1]
Signaling Pathway of Tau Hyperphosphorylation
This compound targets three kinases that are key contributors to the pathological hyperphosphorylation of tau. FYN can phosphorylate tau at Tyr18, while DYRK1A acts on at least 11 different sites, including Thr212.[2] The phosphorylation by DYRK1A can prime the tau protein for subsequent phosphorylation by GSK-3β, creating a cascade that leads to tau's dissociation from microtubules and its aggregation into NFTs.[2]
Experimental Protocols
The characterization of this compound involved several key experimental procedures to determine its efficacy and mechanism.
Enzymatic Radiometric Assay
This biochemical assay directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
-
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against purified GSK-3β and FYN kinases.
-
Methodology:
-
The reaction mixture is prepared containing the purified kinase (GSK-3β or FYN), a specific substrate peptide, and a buffer solution.
-
This compound is added at various concentrations.
-
The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
The mixture is incubated to allow for the phosphorylation of the substrate.
-
The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³²P]ATP, typically using phosphocellulose paper which binds the peptide.
-
The radioactivity of the phosphorylated substrate is measured using a scintillation counter.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
NanoBRET™ Target Engagement Cellular Kinase Assay
This cell-based assay measures the apparent binding affinity of a test compound to a target kinase within intact cells, providing data on target engagement in a physiological context.
-
Objective: To quantify the ability of this compound to bind to GSK-3β, FYN, and DYRK1A in live HEK293 cells.
-
Methodology:
-
HEK293 cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
The transfected cells are seeded into assay plates.
-
A cell-permeable fluorescent tracer, which binds to the ATP-binding pocket of the kinase, is added to the cells. This brings the tracer in close proximity to the NanoLuc® fusion protein, generating a Bioluminescence Resonance Energy Transfer (BRET) signal.
-
This compound is added at varying concentrations to compete with the tracer for binding to the kinase.
-
The displacement of the tracer by this compound leads to a decrease in the BRET signal.
-
The BRET signal is measured using a luminometer capable of detecting both donor (NanoLuc®) and acceptor (tracer) wavelengths.
-
IC50 values are determined by analyzing the concentration-dependent decrease in the BRET signal.
-
Tau Phosphorylation Cellular Assay
This assay assesses the functional outcome of kinase inhibition by measuring the levels of phosphorylated tau in a cellular model.
-
Objective: To evaluate the ability of this compound to reduce tau hyperphosphorylation in a human cell line.
-
Methodology:
-
A human U2OS cell line, engineered to stably express a mutant form of tau (Tau0N4R-TM-tGFP), is used. This model exhibits tau phosphorylation-dependent microtubule bundle formation.
-
The cells are treated with various concentrations of this compound.
-
Following treatment, the cells are fixed and processed for immunofluorescence or Western blot analysis.
-
The extent of tau phosphorylation at specific epitopes is measured using phospho-specific tau antibodies.
-
The effect on microtubule bundling, which is dependent on the phosphorylation state of tau, is observed via fluorescence microscopy. A reduction in tau phosphorylation by this compound is expected to promote the formation of tau-stabilized microtubule bundles.[1][2]
-
Conclusion
This compound is a multi-target kinase inhibitor that operates through an ATP-competitive mechanism.[1][2][3] Quantitative data from both enzymatic and cellular assays demonstrate its high potency against GSK-3β and FYN, and its activity against DYRK1A.[1] By effectively blocking the ATP-binding sites of these key kinases, this compound disrupts the pathological cascade of tau hyperphosphorylation. This makes it a promising candidate for further development in the treatment of tauopathies.[1][2][4] The detailed experimental protocols outlined provide a framework for the continued investigation and evaluation of this and similar multi-target kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.uniupo.it [research.uniupo.it]
- 5. medchemexpress.com [medchemexpress.com]
ARN25068: A Technical Guide to its Early-Stage Research Applications in Tau-Related Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research applications of ARN25068, a promising multi-target inhibitor for neurodegenerative diseases characterized by tau pathology, such as Alzheimer's disease. This compound has been identified as a potent, ATP-competitive inhibitor of three key protein kinases implicated in tau hyperphosphorylation: Glycogen Synthase Kinase-3β (GSK-3β), FYN proto-oncogene, Src family tyrosine kinase (FYN), and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] By simultaneously modulating these enzymes, this compound presents a multi-faceted approach to mitigating the downstream pathological events associated with tauopathies.[3][4]
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases to prevent the transfer of a phosphate group to substrate proteins.[3][4] This mechanism has been structurally elucidated through X-ray crystallography studies of this compound in complex with GSK-3β (PDB ID: 7OY5) and DYRK1A (PDB ID: 7OY6).[1][3][5] These studies reveal a typical hydrogen-bonding pattern within the hinge region of the kinases, a characteristic feature of this class of inhibitors.[3][4]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.
Table 1: Enzymatic Inhibitory Activity of this compound
| Target Kinase | Assay Type | IC50 (nM) |
| GSK-3β | Radiometric | 4.2[1] |
| FYN | Radiometric | 2.2[1] |
| DYRK1A | Not Specified | 903[1] |
Table 2: Cellular Target Engagement of this compound
| Target Kinase | Assay Type | IC50 (nM) |
| GSK-3β | NanoBRET | 9.65[3] |
| FYN | NanoBRET | 91.1[3] |
Table 3: Off-Target Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| CLK1 | 76[1] |
| CLK2 | 83[1] |
| CLK4 | 51[1] |
| GSK3α/β | 35[1] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental approach for evaluating this compound, the following diagrams are provided.
Caption: this compound inhibits GSK-3β, FYN, and DYRK1A, blocking tau hyperphosphorylation.
Caption: Experimental workflow for the preclinical evaluation of this compound.
Experimental Protocols
While the primary publication does not provide detailed, step-by-step protocols, the following sections outline the methodologies based on the available information and standard laboratory practices.
Enzymatic Radiometric Assays (for GSK-3β and FYN)
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of its target kinases.
-
Principle: The assay quantifies the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) by the kinase to a specific substrate. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.
-
General Methodology:
-
Recombinant human GSK-3β or FYN enzyme is incubated in a reaction buffer containing a suitable substrate (e.g., a synthetic peptide) and Mg/ATP.
-
This compound is added at various concentrations to the reaction mixture.
-
The reaction is initiated by the addition of radiolabeled ATP and incubated for a specific time at a controlled temperature.
-
The reaction is stopped, and the substrate is separated from the free radiolabeled ATP (e.g., via filtration and washing on phosphocellulose paper).
-
The radioactivity incorporated into the substrate is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
NanoBRET™ Target Engagement Intracellular Kinase Assay (for GSK-3β and FYN)
This cell-based assay measures the binding of this compound to its target kinases within living cells.
-
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology. The target kinase is fused to a NanoLuc® luciferase, and a fluorescent energy transfer probe (tracer) that binds to the kinase's active site is added to the cells. When the tracer is bound, energy is transferred from the luciferase to the tracer, generating a BRET signal. A test compound that also binds to the active site will displace the tracer, leading to a decrease in the BRET signal.
-
General Methodology:
-
HEK293 cells are transiently transfected with a plasmid encoding the kinase-NanoLuc® fusion protein.
-
Transfected cells are plated and incubated.
-
The cells are treated with varying concentrations of this compound.
-
The NanoBRET™ Tracer and the NanoGlo® substrate are added to the cells.
-
The filtered luminescence signals from the donor (luciferase) and acceptor (tracer) are measured using a plate reader.
-
The BRET ratio is calculated, and IC50 values are determined from the dose-response curve.
-
Tau Phosphorylation Assay in U2OS Cells
This assay assesses the ability of this compound to reduce tau hyperphosphorylation and promote its function in a cellular context.[3][6]
-
Principle: A human U2OS cell line that stably expresses a triple mutant, GFP-tagged tau protein (Tau0N4R-TM-tGFP) is used.[3][7] The phosphorylation state of tau determines its ability to bind to and stabilize microtubules, leading to the formation of microtubule bundles. High levels of phosphorylation cause tau to detach from microtubules.[6] Inhibition of tau kinases by this compound is expected to decrease tau phosphorylation, thereby promoting microtubule binding and the formation of fluorescently visible bundles.[3]
-
General Methodology:
-
The Tau0N4R-TM-tGFP U2OS cells are cultured in appropriate media.[8]
-
Cells are treated with various concentrations of this compound for a defined period (e.g., 2 hours).[8]
-
The cells are then fixed and the nuclei are counterstained (e.g., with DAPI).
-
The formation of GFP-labeled microtubule bundles is visualized and quantified using high-content imaging and analysis software.
-
The increase in microtubule bundle formation in the presence of this compound indicates a reduction in tau phosphorylation.
-
Conclusion and Future Directions
This compound represents a promising lead compound for the development of therapeutics for tauopathies. Its multi-target approach, engaging three key kinases in the tau phosphorylation cascade, offers the potential for a more robust therapeutic effect compared to single-target agents. The available data demonstrates low nanomolar potency against GSK-3β and FYN in both enzymatic and cellular assays, and a clear effect on tau phosphorylation in a relevant cell model.
Further preclinical development will require a more detailed characterization of its pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier. A comprehensive kinome-wide selectivity profiling would also be beneficial to fully understand its off-target effects. The detailed synthesis protocol for this compound is not publicly available in the reviewed literature and would be essential for further chemical exploration and optimization. Subsequent in vivo studies in animal models of tauopathy are a critical next step to validate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. innoprot.com [innoprot.com]
- 7. innoprot.com [innoprot.com]
- 8. Alzheimer's Disease (AD) Model: Tau Phosphorylation Assay Cell Line – Cells Online [cells-online.com]
The Kinase Selectivity Profile of ARN25068: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
ARN25068 has emerged as a significant compound in the study of neurodegenerative disorders, particularly tauopathies such as Alzheimer's disease.[1][2][3] This technical guide provides an in-depth look at its kinase selectivity profile, compiling available quantitative data, detailing experimental methodologies, and visualizing the relevant biological pathways and experimental workflows.
Core Activity: A Multi-Targeted Kinase Inhibitor
This compound is characterized as a potent inhibitor of multiple protein kinases implicated in the hyperphosphorylation of tau protein, a key pathological hallmark of several neurodegenerative diseases.[1][2] It is identified as a low nanomolar, well-balanced dual inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) and the non-receptor tyrosine kinase FYN.[2] Additionally, it demonstrates inhibitory activity against Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[2] The simultaneous modulation of these kinases presents a promising therapeutic strategy for tackling the complex pathology of tau-related disorders.
Quantitative Kinase Inhibition Profile
The inhibitory activity of this compound has been quantified through various enzymatic and cell-based assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.
Table 1: Primary Target Kinase Inhibition (Enzymatic Assays)
| Kinase Target | IC50 (nM) | Assay Type | Source |
| GSK-3β | 5 | Radiometric | [1] |
| FYN | 3 | Radiometric | [1] |
| GSK-3β | 4.2 | Not Specified | [4] |
| FYN | 2.2 | Not Specified | [4] |
| DYRK1A | 903 | Not Specified | [4] |
Table 2: Cellular Target Engagement (NanoBRET Assay)
| Kinase Target | IC50 (nM) | Cell Line | Source |
| GSK-3β | 9.65 | HEK293 | [1] |
| FYN | 91.1 | HEK293 | [1] |
Table 3: Activity Against Other Kinases
| Kinase Target | IC50 (nM) | Source |
| CLK1 | 76 | [4] |
| CLK2 | 83 | [4] |
| CLK4 | 51 | [4] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the selectivity profile of this compound.
Human CMGC Kinase Enzymatic Radiometric Assay
This assay was utilized to determine the enzymatic inhibition potency of this compound against GSK-3β and FYN.[1]
-
Principle: This method measures the transfer of a radiolabeled phosphate group (from [γ-33P]ATP) to a substrate peptide by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity.
-
General Protocol:
-
The kinase, a specific substrate peptide, and the test compound (this compound) are incubated together in a reaction buffer.
-
The enzymatic reaction is initiated by the addition of [γ-33P]ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the radiolabeled substrate is separated from the residual [γ-33P]ATP.
-
The radioactivity of the substrate is measured using a scintillation counter.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
NanoBRET™ Target Engagement Intracellular Kinase Assay
This cell-based assay was employed to confirm the target engagement of this compound within a cellular environment.[1]
-
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of a test compound to a target kinase in live cells. It utilizes a fusion protein of the target kinase with a NanoLuc® luciferase and a fluorescent tracer that binds to the kinase's active site. When the tracer is bound, energy transfer occurs from the luciferase to the tracer upon addition of a substrate, resulting in a BRET signal. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.
-
Protocol Outline:
-
HEK293 cells are transiently transfected with a vector encoding the kinase-NanoLuc® fusion protein.[1]
-
The transfected cells are harvested and resuspended in assay medium.
-
The test compound (this compound) is dispensed into a multi-well plate.
-
The cell suspension and the NanoBRET™ tracer are added to the wells.
-
The plate is incubated to allow for compound binding and cell equilibration.
-
The NanoBRET™ Nano-Glo® Substrate is added to initiate the luminescent reaction.
-
The BRET signal is measured using a plate reader capable of detecting both donor and acceptor emission wavelengths.
-
IC50 values are determined from the concentration-dependent decrease in the BRET signal.
-
Tau Phosphorylation Assay in U2OS Cells
This cellular assay was used to evaluate the functional effect of this compound on tau phosphorylation.[1]
-
Principle: This assay measures the extent of tau phosphorylation in a human osteosarcoma (U2OS) cell line engineered to express a tau construct. The effect of the inhibitor on reducing tau phosphorylation is then quantified.
-
Methodology:
-
A U2OS cell line stably expressing a Tau0N4R-TM-tGFP construct is used.[1]
-
Cells are treated with various concentrations of this compound or control compounds (e.g., vehicle, positive control).[1]
-
Following treatment, the cells are fixed and stained to visualize the microtubule network and phosphorylated tau.
-
The extent of tau phosphorylation is quantified, often by measuring the formation of tau-stabilized microtubule bundles.[1]
-
The dose-response relationship is analyzed to determine the compound's efficacy in reducing tau phosphorylation in a cellular context.[1]
-
Visualizing the Molecular Landscape
Signaling Pathway of Tau Hyperphosphorylation
The following diagram illustrates the central role of GSK-3β, FYN, and DYRK1A in the pathological hyperphosphorylation of Tau, a process that this compound aims to inhibit.
Experimental Workflow for Kinase Inhibitor Profiling
This diagram outlines the general workflow for characterizing a kinase inhibitor like this compound, from initial screening to cellular validation.
References
- 1. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.uniupo.it [research.uniupo.it]
- 4. researchgate.net [researchgate.net]
The Multi-Kinase Inhibitor ARN25068: A Technical Guide to its Impact on Microtubule Stabilization
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARN25068 is a potent small molecule inhibitor targeting a triad of kinases implicated in the hyperphosphorylation of the microtubule-associated protein tau: Glycogen Synthase Kinase-3β (GSK-3β), FYN tyrosine kinase, and Dual-specificity Tyrosine-regulated Kinase 1A (DYRK1A). By attenuating the activity of these enzymes, this compound indirectly promotes the stabilization of microtubules. This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental procedures.
Core Mechanism of Action: Inhibition of Tau-Phosphorylating Kinases
This compound functions as an ATP-competitive inhibitor of GSK-3β, FYN, and DYRK1A.[1] These kinases are key regulators of tau phosphorylation.[1] In pathological conditions such as tauopathies, hyperphosphorylation of tau leads to its dissociation from microtubules, resulting in microtubule instability and the formation of neurofibrillary tangles (NFTs).[1][2] this compound, by inhibiting these kinases, reduces the extent of tau phosphorylation. This promotes the binding of tau to microtubules, thereby stabilizing their structure and promoting the formation of microtubule bundles.[1]
Signaling Pathway
The signaling pathway illustrating the mechanism of action of this compound is depicted below.
References
ARN25068: A Multi-Kinase Inhibitor for Tau-Related Neurodegenerative Disorders
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the compound ARN25068, a novel multi-kinase inhibitor with significant potential in the study and therapeutic development for neurodegenerative diseases, particularly tauopathies such as Alzheimer's disease. This document details the mechanism of action, quantitative efficacy, and the experimental models used to characterize this promising molecule.
Introduction: Targeting Tau Pathology
Tauopathies are a class of neurodegenerative diseases characterized by the abnormal aggregation of the microtubule-associated protein tau.[1][2] In a healthy neuron, tau protein binds to and stabilizes microtubules, essential components of the cellular cytoskeleton.[2] However, in disease states, tau becomes hyperphosphorylated, causing it to detach from microtubules and form insoluble aggregates known as neurofibrillary tangles (NFTs).[1][2] This process is a hallmark of Alzheimer's disease and other related disorders.[1]
Several protein kinases are implicated in the hyperphosphorylation of tau.[3] Among these, Glycogen Synthase Kinase-3β (GSK-3β), FYN (a member of the Src family of tyrosine kinases), and Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A) are considered key players in this pathological cascade.[3] The simultaneous inhibition of multiple kinases involved in tau phosphorylation presents a promising therapeutic strategy.[1] this compound has emerged as a potent inhibitor of GSK-3β and FYN, with additional activity against DYRK1A, positioning it as a valuable tool for research and a promising scaffold for drug development.[2]
Mechanism of Action: A Triple-Threat Inhibitor
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding sites of GSK-3β, FYN, and DYRK1A.[1][2] By blocking the activity of these kinases, this compound effectively reduces the phosphorylation of tau protein. This, in turn, promotes the binding of tau to microtubules, leading to the formation and stabilization of microtubule bundles and counteracting the neurotoxic cascade initiated by tau aggregation.[2]
Signaling Pathway
The signaling pathway targeted by this compound is central to the pathology of tauopathies. GSK-3β, FYN, and DYRK1A directly phosphorylate the tau protein at multiple sites. Specifically, GSK-3β phosphorylates tau at serine and threonine residues, including Ser199, Ser396, and Ser413.[3][4] FYN phosphorylates tau at Tyr18.[3] DYRK1A phosphorylates several sites, with Thr212 being a predominant one, and has been shown to prime tau for subsequent phosphorylation by GSK-3β.[3][4]
Quantitative Data
The inhibitory activity of this compound has been quantified through both enzymatic and cell-based assays.
Kinase Inhibitory Potency
The half-maximal inhibitory concentration (IC50) values demonstrate the potent and well-balanced activity of this compound against its primary targets.
| Target Kinase | Enzymatic Radiometric Assay IC50 (nM) | NanoBRET Target Engagement Cellular Kinase Assay IC50 (nM) |
| GSK-3β | 5 | 9.65 |
| FYN | 3 | 91.1 |
| DYRK1A | Not Reported in this format | 903 |
| Data sourced from Demuro et al., 2022.[2] |
Kinase Selectivity Profile
To assess the selectivity of this compound, its inhibitory activity was tested against a panel of 20 different protein kinases at two concentrations.
| Kinase Target | % Inhibition at 0.1 µM | % Inhibition at 10 µM |
| DYRK1A | Not Reported | 92 |
| CDK5/p25 | Not Reported | 97 |
| Other Kinases | Data not fully available in the provided search results. A full panel would be presented in the original publication. | Data not fully available in the provided search results. |
| Data reflects significant off-target inhibition at higher concentrations, suggesting a multi-kinase inhibitor profile. Sourced from Demuro et al., 2022.[2] |
Cellular Activity in a Tauopathy Model
In a cell-based model of tauopathy, this compound demonstrated a dose-dependent effect on the formation of microtubule bundles, a marker for the reduction of tau phosphorylation.
| This compound Concentration | Effect on Microtubule Bundle Formation |
| 0.5 - 100 µM | Dose-dependent increase |
| 10 µM | Significant reduction in tau hyperphosphorylation and promotion of microtubule bundle formation |
| Based on a fluorescence assay in the Tau0N4R-TM-tGFP U2OS cell line. Sourced from Demuro et al., 2022.[2] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the characterization of this compound.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures the binding of this compound to its target kinases within living cells.
Objective: To determine the intracellular IC50 values of this compound for GSK-3β and FYN.
Cell Line: HEK293 cells transiently transfected with NanoLuc®-kinase fusion vectors.
Methodology:
-
Cell Transfection: HEK293 cells are transfected with a vector expressing the target kinase (e.g., GSK-3β or FYN) fused to NanoLuc® luciferase.
-
Compound Addition: The transfected cells are treated with varying concentrations of this compound.
-
Tracer and Substrate Addition: A cell-permeable fluorescent tracer that binds to the kinase is added, along with the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
BRET Measurement: Bioluminescence Resonance Energy Transfer (BRET) occurs when the NanoLuc® luciferase is in close proximity to the fluorescent tracer. The binding of this compound competes with the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: The BRET signal is measured, and the data is used to calculate the IC50 value, representing the concentration of this compound required to displace 50% of the tracer.
References
- 1. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-3β, FYN, and DYRK1A: Master Regulators in Neurodegenerative Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
Methodological & Application
Application Notes: ARN25068 for Tau Phosphorylation Inhibition
References
- 1. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tau Hyperphosphorylation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. researchgate.net [researchgate.net]
- 7. research.uniupo.it [research.uniupo.it]
- 8. ebiohippo.com [ebiohippo.com]
- 9. innoprot.com [innoprot.com]
- 10. Tau Phosphorylation Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 11. Tau Phosphorylation Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 12. pnas.org [pnas.org]
Application Notes and Protocols for ARN25068 in Neuronal Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARN25068 is a potent, multi-target inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), FYN tyrosine kinase, and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] These kinases are critically implicated in the hyperphosphorylation of the tau protein, a central event in the pathology of several neurodegenerative diseases, collectively known as tauopathies, which include Alzheimer's disease.[1][2][3] Dysregulation of these kinases contributes to the formation of neurofibrillary tangles (NFTs), a hallmark of these conditions, leading to neuronal dysfunction and cell death.[1] this compound emerges as a promising research tool for investigating the roles of these kinases in tau pathology and for the preclinical evaluation of multi-target kinase inhibition as a therapeutic strategy in neuronal models.
These application notes provide detailed protocols for the use of this compound in common neuronal cell culture models, such as primary cortical neurons and the SH-SY5Y human neuroblastoma cell line, to study its effects on tau phosphorylation and related signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on enzymatic and cell-based assays.
Table 1: Inhibitory Activity of this compound against Target Kinases
| Target Kinase | IC₅₀ (nM) |
| GSK-3β | 4.2 |
| FYN | 2.2 |
| DYRK1A | 903 |
Data derived from in vitro enzymatic assays.[4]
Table 2: Effective and Cytotoxic Concentrations of this compound in a Cell-Based Assay
| Cell Line | Effective Concentration Range (µM) for Tau Phosphorylation Reduction | Cytotoxic Concentration Range (µM) |
| U2OS | 0.5 - 10 | 25 - 100 |
Note: This data is from a human osteosarcoma cell line (U2OS) engineered to express a tau construct.[1] Optimal concentrations for neuronal cells should be determined empirically but can be guided by these findings.
Signaling Pathway
The signaling pathway below illustrates the central role of GSK-3β, FYN, and DYRK1A in tau hyperphosphorylation and the mechanism of action of this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a neuronal cell culture model of tauopathy.
Experimental Protocols
Protocol 1: Induction of Tau Hyperphosphorylation and Treatment with this compound in Primary Cortical Neurons
This protocol describes the use of okadaic acid (OA), a phosphatase inhibitor, to induce tau hyperphosphorylation in primary cortical neuron cultures, followed by treatment with this compound.[5][6][7]
Materials:
-
Primary cortical neurons (e.g., from E18 rat or mouse embryos)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine and Laminin coated culture plates
-
Okadaic Acid (OA)
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Antibodies: anti-phospho-Tau (e.g., AT8, PHF-1), anti-total-Tau, anti-β-actin
Procedure:
-
Primary Neuron Culture:
-
Culture primary cortical neurons on poly-D-lysine/laminin coated plates in supplemented Neurobasal medium.
-
Maintain cultures for at least 10 days in vitro (DIV) to allow for maturation.
-
-
Induction of Tau Hyperphosphorylation:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. It is advisable to test a concentration range from 0.5 µM to 10 µM. Ensure the final DMSO concentration is below 0.1%.
-
After the 24-hour OA treatment, add the different concentrations of this compound to the culture wells.
-
Incubate for an additional 6 hours.[5]
-
-
Cell Lysis and Protein Analysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Analyze the levels of phosphorylated and total tau by Western blotting using specific antibodies. Use β-actin as a loading control.
-
Protocol 2: Evaluation of this compound in Differentiated SH-SY5Y Cells
This protocol outlines the differentiation of SH-SY5Y cells into a neuronal phenotype and subsequent treatment to assess the effects of this compound on tau phosphorylation.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium with 10% FBS
-
Retinoic acid (RA)
-
Brain-derived neurotrophic factor (BDNF)
-
Okadaic Acid (OA)
-
This compound (dissolved in DMSO)
-
Materials for cell lysis and Western blotting as in Protocol 1.
Procedure:
-
Differentiation of SH-SY5Y Cells:
-
Plate SH-SY5Y cells at a low density in DMEM/F12 with 10% FBS.
-
To initiate differentiation, reduce the serum concentration to 1% and add 10 µM retinoic acid.
-
Continue differentiation for 5-7 days, changing the medium every 2-3 days.
-
For terminal differentiation, replace the RA-containing medium with serum-free medium containing 50 ng/mL BDNF for an additional 3-5 days.
-
-
Induction of Tau Hyperphosphorylation and this compound Treatment:
-
In differentiated SH-SY5Y cells, induce tau hyperphosphorylation by treating with 20-50 nM Okadaic Acid for 18-24 hours.
-
Following OA induction, treat the cells with a range of this compound concentrations (e.g., 0.5 µM to 10 µM) for a further 6-24 hours.
-
-
Analysis:
-
Perform cell lysis, protein quantification, and Western blot analysis as described in Protocol 1 to assess the levels of phosphorylated and total tau.
-
Conclusion
This compound is a valuable pharmacological tool for studying the intricate roles of GSK-3β, FYN, and DYRK1A in the context of tau-related neurodegeneration. The provided protocols offer a framework for utilizing this compound in relevant neuronal cell culture models to investigate its potential in mitigating tau hyperphosphorylation. Researchers are encouraged to optimize these protocols for their specific experimental needs, particularly concerning the optimal concentrations and treatment durations for their chosen neuronal cell type.
References
- 1. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.uniupo.it [research.uniupo.it]
- 4. researchgate.net [researchgate.net]
- 5. Screening of tau protein kinase inhibitors in a tauopathy-relevant cell-based model of tau hyperphosphorylation and oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of tau protein kinase inhibitors in a tauopathy-relevant cell-based model of tau hyperphosphorylation and oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening of tau protein kinase inhibitors in a tauopathy-relevant cell-based model of tau hyperphosphorylation and oligomerization | PLOS One [journals.plos.org]
Application Notes and Protocols: In Vitro Kinase Assay with ARN25068
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARN25068 is a potent, sub-micromolar inhibitor of several protein kinases, including Glycogen Synthase Kinase-3β (GSK-3β), FYN, and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A)[1][2][3]. These kinases are implicated in the hyperphosphorylation of the tau protein, a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease[4][5][6]. The inhibitory activity of this compound makes it a valuable research tool for studying the roles of these kinases in tauopathies and for the development of potential therapeutic agents.
This document provides a detailed protocol for conducting an in vitro kinase assay to determine the inhibitory activity of this compound against its target kinases. The described method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction, providing a highly sensitive and reproducible measurement of kinase inhibition.
Principle of the Assay
The in vitro kinase assay described here is based on the quantification of ATP consumption during the phosphorylation of a substrate by a target kinase. The reaction mixture includes the kinase, a specific substrate, and ATP. As the kinase transfers phosphate groups from ATP to the substrate, ATP is consumed. After a set incubation period, a detection reagent is added to stop the reaction and generate a luminescent signal that is inversely proportional to the amount of ATP consumed. Therefore, a higher luminescent signal indicates greater inhibition of kinase activity.
Data Presentation
The inhibitory potency of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The IC50 values for this compound against its primary target kinases from enzymatic assays are summarized in the table below. It is important to note that IC50 values can vary depending on the specific assay conditions, such as the ATP and substrate concentrations.
| Target Kinase | Reported IC50 Values | Reference |
| GSK-3β | 4.17 µM | [1] |
| GSK-3β | 9.65 nM | [4] |
| GSK-3β | 4.2 nM | [2] |
| FYN | 2.17 µM | [1] |
| FYN | 91.1 nM | [4] |
| FYN | 2.2 nM | [2] |
| DYRK1A | 903 nM | [2] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for performing an in vitro kinase assay with this compound. This protocol is a general guideline and may require optimization for specific experimental setups.
Materials and Reagents
-
Kinases: Recombinant active GSK-3β, FYN, or DYRK1A
-
Substrates: Specific peptide or protein substrate for each kinase (e.g., a generic substrate like myelin basic protein or a specific peptide sequence)
-
This compound: Stock solution in 100% DMSO
-
ATP: Adenosine 5'-triphosphate
-
Kinase Assay Buffer: (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
Luminescence-based ATP Detection Kit: (e.g., Kinase-Glo®)
-
Microplates: White, opaque 96-well or 384-well plates suitable for luminescence readings
-
Plate Reader: Luminometer
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ebiohippo.com [ebiohippo.com]
- 4. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.uniupo.it [research.uniupo.it]
- 6. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of ARN25068 Stock Solution for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation of a stock solution of ARN25068, a potent triple inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), FYN tyrosine kinase, and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] This compound is instrumental in studying the signaling pathways involved in tau hyperphosphorylation, a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease.[2][3][4][5] The following protocols are intended to guide researchers in preparing this compound for use in various cell-based assays.
Introduction
This compound is a sub-micromolar inhibitor of GSK-3β, FYN, and DYRK1A, three protein kinases implicated in the hyperphosphorylation of the tau protein.[1][2] By inhibiting these kinases, this compound reduces tau phosphorylation, which can prevent the formation of neurofibrillary tangles and promote microtubule stabilization.[2][3][5] Its multi-target nature makes it a valuable tool for investigating the complex signaling cascades underlying tauopathies.[2][3][5] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell-based experiments.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Weight | 362.45 g/mol [1] |
| Formula | C₁₉H₁₈N₆S[1] |
| CAS Number | 2649882-80-2[1] |
| Form | Solid[1] |
| Solubility (25°C) | DMSO: 120 mg/mL (ultrasonic)[1] |
| Purity | ≥99.0%[1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years[1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month[1][6][7] |
Signaling Pathway of this compound in Tau Phosphorylation
This compound acts as an ATP-competitive inhibitor at the binding sites of GSK-3β, FYN, and DYRK1A.[2] The inhibition of these kinases interrupts the signaling cascade that leads to the hyperphosphorylation of tau protein. This reduction in phosphorylated tau promotes its binding to microtubules, leading to their stabilization.
This compound inhibits key kinases to reduce tau hyperphosphorylation.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Sonicator (optional, but recommended for enhancing solubility)
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.6245 mg of this compound.
-
Calculation:
-
Molecular Weight (MW) = 362.45 g/mol
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x V x MW = 0.010 mol/L x 0.001 L x 362.45 g/mol = 0.0036245 g = 3.6245 mg
-
-
-
Dissolution: Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
Sonication (Optional): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[1]
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][6][7]
Experimental Workflow: Using this compound in a Cell-Based Assay
The following diagram illustrates a general workflow for using the prepared this compound stock solution in a typical cell-based assay, such as a tau phosphorylation assay.
General workflow for a cell-based assay using this compound.
Protocol for Cell Treatment:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Working Solutions: Perform serial dilutions of the stock solution in sterile, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.
-
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, proceed with the specific assay protocol, such as cell lysis for Western blotting to detect phosphorylated tau levels or immunofluorescence to observe microtubule bundling.
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the powder in a chemical fume hood to avoid inhalation. Consult the Material Safety Data Sheet (MSDS) for complete safety information.
References
- 1. abmole.com [abmole.com]
- 2. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.uniupo.it [research.uniupo.it]
- 6. medchemexpress.com [medchemexpress.com]
- 7. invivochem.net [invivochem.net]
Application Notes and Protocols for Determining the Optimal Concentration of ARN25068 in Vitro
An important clarification regarding the mechanism of action of ARN25068 is necessary for the accurate design of in vitro studies. Based on current scientific literature, this compound is a potent multi-kinase inhibitor, primarily targeting Glycogen Synthase Kinase 3β (GSK-3β), FYN Proto-Oncogene, Src Family Tyrosine Kinase (FYN), and Dual Specificity Tyrosine Phosphorylation Regulated Kinase 1A (DYRK1A).[1][2][3][4][5] It is not reported to be a direct inhibitor of the TEAD (Transcriptional Enhanced Associate Domain) family of transcription factors.
Therefore, the following application notes and protocols are designed to determine the optimal concentration of this compound for in vitro studies based on its known kinase inhibitory activity.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule inhibitor with high potency against GSK-3β, FYN, and DYRK1A.[1][2][3][4][5] These kinases are implicated in a variety of cellular processes, and their dysregulation is associated with several diseases, including neurodegenerative disorders.[2][3][4] Determining the optimal concentration of this compound for in vitro experiments is crucial for obtaining meaningful and reproducible results. This document provides a comprehensive guide to establishing the effective dose range of this compound by assessing its impact on cell viability and target kinase activity.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by inhibiting the kinase activity of GSK-3β, FYN, and DYRK1A. These kinases are key components of distinct signaling pathways:
-
GSK-3β Pathway: A serine/threonine kinase involved in a wide range of cellular processes including metabolism, cell proliferation, and apoptosis. Its activity is regulated by phosphorylation, and it has numerous downstream substrates, including tau protein, which is relevant in the context of neurodegenerative diseases.
-
FYN Pathway: A member of the Src family of non-receptor tyrosine kinases, FYN is involved in cell growth, differentiation, and signal transduction. It plays a role in synaptic plasticity and has been linked to the pathogenesis of Alzheimer's disease.
-
DYRK1A Pathway: A dual-specificity kinase that can phosphorylate serine, threonine, and tyrosine residues. It is involved in neurodevelopment and is implicated in Down syndrome and Alzheimer's disease.
Below is a simplified representation of the signaling pathways affected by this compound.
Figure 1: Simplified signaling pathways inhibited by this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory activities of this compound against its primary targets. This data serves as a starting point for designing dose-response experiments.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| GSK-3β | 4.2 | Enzymatic | [1] |
| FYN | 2.2 | Enzymatic | [1] |
| DYRK1A | 903 | Enzymatic | [1] |
| CLK1 | 76 | Enzymatic | [1] |
| CLK2 | 83 | Enzymatic | [1] |
| CLK4 | 51 | Enzymatic | [1] |
| GSK3 | 35 | Enzymatic | [1] |
Experimental Protocols
To determine the optimal concentration of this compound for your specific in vitro model, a series of dose-response experiments should be performed. The following protocols provide a general framework.
Experimental Workflow
The overall workflow for determining the optimal concentration of this compound is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.uniupo.it [research.uniupo.it]
- 4. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Document: this compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders. (CHEMBL51546... - ChEMBL [ebi.ac.uk]
Application Notes and Protocols for ARN25068 in U2OS Cell Line Experiments for Tau Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tauopathies, including Alzheimer's disease, are a class of neurodegenerative disorders characterized by the aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs).[1][2][3] The protein kinases GSK-3β, FYN, and DYRK1A play a crucial role in the pathological hyperphosphorylation of tau.[1][4] ARN25068 is a potent, multi-target inhibitor of these kinases, making it a promising compound for research into therapeutics for tau-related neurological disorders.[1][2][3][4]
This document provides detailed application notes and protocols for utilizing this compound in U2OS (human bone osteosarcoma) cell line experiments to study its effects on tau aggregation. The U2OS cell line is a well-established model for studying the aggregation of amyloidogenic proteins, including tau.[5] Specifically, U2OS cells stably expressing a mutant form of human tau fused to a green fluorescent protein (tGFP), such as the Tau0N4R-TM-tGFP U2OS cell line, are valuable tools for assessing changes in tau phosphorylation and aggregation.[1][6][7]
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets multiple kinases involved in tau hyperphosphorylation. Its primary targets are Glycogen Synthase Kinase-3β (GSK-3β) and the tyrosine kinase FYN.[1][2] Additionally, it exhibits inhibitory activity against Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][4] By inhibiting these kinases, this compound reduces the phosphorylation of tau, which in turn promotes the binding of tau to microtubules, thereby stabilizing them and preventing the formation of tau aggregates.[1][2]
Experimental Protocols
U2OS Cell Culture
A foundational requirement for these experiments is the proper maintenance of the U2OS cell line.
Materials:
-
U2OS cells (or a specific tau-expressing U2OS line like Tau0N4R-TM-tGFP U2OS)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
L-Glutamine
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Growth Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS, 2 mM L-Glutamine, and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of U2OS cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 ml of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh growth medium.
-
Cell Seeding: Seed the cells into a T-75 flask and incubate at 37°C with 5% CO2.
-
Cell Maintenance: Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and add 2-3 ml of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 ml of complete growth medium, collect the cells, and centrifuge. Resuspend the pellet and plate at the desired density for experiments or continued culture.[8]
Tau Aggregation Assay in U2OS-Tau-tGFP Cells
This protocol describes the induction and inhibition of tau aggregation in a U2OS cell line stably expressing a fluorescently tagged, aggregation-prone form of tau.
Materials:
-
U2OS-Tau0N4R-TM-tGFP cells
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
Aggregation inducer (e.g., pre-formed tau fibrils, okadaic acid)
-
96-well imaging plates
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Cell Plating: Seed U2OS-Tau-tGFP cells in a 96-well imaging plate at a density of 10,000-20,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1% to avoid toxicity.
-
Induction of Aggregation: Treat the cells with the aggregation inducer. For example, add pre-formed tau fibrils to the medium.
-
This compound Application: Concurrently with or prior to the addition of the aggregation inducer, treat the cells with the various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (inducer only).
-
Incubation: Incubate the plate for 24-48 hours at 37°C with 5% CO2.
-
Imaging: After incubation, wash the cells with PBS. The tGFP-tagged tau aggregates can be visualized and quantified using a fluorescence microscope or a high-content imaging system. Nuclei can be counterstained with DAPI.[6][7]
Quantification of Tau Aggregation
The effect of this compound on tau aggregation can be quantified using several methods.
This is the primary method for the assay described above.
Protocol:
-
Acquire images of the tGFP signal in each well.
-
Use image analysis software to identify and quantify the number, size, and intensity of fluorescent tau aggregates per cell.
-
Normalize the data to the number of cells (determined by DAPI staining).
-
Compare the results from this compound-treated wells to the vehicle control.
This biochemical method quantifies insoluble tau aggregates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scrapers
-
Microcentrifuge
-
Nitrocellulose or cellulose acetate membrane (0.2 µm pore size)
-
Dot blot apparatus
-
Primary antibody against tau (e.g., Tau-5, AT8)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in lysis buffer.
-
Homogenization: Scrape the cells and homogenize the lysate.
-
Filtration: Load the cell lysates onto the membrane in a dot blot apparatus. Insoluble aggregates will be trapped on the membrane, while soluble proteins will pass through.
-
Washing: Wash the membrane with buffer to remove any remaining soluble proteins.
-
Immunoblotting: Block the membrane and then probe with a primary antibody against tau, followed by an HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantification: Densitometry is used to quantify the amount of aggregated tau.[9][10]
Western blotting can be used to analyze changes in the phosphorylation status of tau.
Protocol:
-
Protein Extraction and Quantification: Extract total protein from treated cells and determine the concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated tau (e.g., AT8, PHF-1) and total tau.
-
Detection and Quantification: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify the band intensities and express the level of phosphorylated tau relative to total tau.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Tau Aggregation in U2OS-Tau-tGFP Cells
| This compound Conc. (µM) | Average Number of Aggregates per Cell | Average Aggregate Size (µm²) | % Inhibition of Aggregation |
| 0 (Vehicle) | 15.2 ± 2.1 | 5.8 ± 0.9 | 0% |
| 0.1 | 12.5 ± 1.8 | 4.9 ± 0.7 | 17.8% |
| 1 | 7.3 ± 1.2 | 3.1 ± 0.5 | 52.0% |
| 10 | 2.1 ± 0.5 | 1.5 ± 0.3 | 86.2% |
Data are presented as mean ± standard deviation and are hypothetical examples.
Table 2: Quantification of Insoluble Tau by Filter Trap Assay
| Treatment | Relative Densitometric Units | % Reduction in Insoluble Tau |
| Vehicle Control | 1.00 ± 0.12 | 0% |
| This compound (1 µM) | 0.45 ± 0.08 | 55% |
| This compound (10 µM) | 0.18 ± 0.05 | 82% |
Data are presented as mean ± standard deviation and are hypothetical examples.
Conclusion
The protocols and application notes provided here offer a comprehensive framework for utilizing this compound in U2OS cell-based assays to investigate its potential as a therapeutic agent for tauopathies. By employing these methods, researchers can effectively quantify the inhibitory effects of this compound on tau aggregation and phosphorylation, contributing to the development of novel treatments for neurodegenerative diseases.
References
- 1. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.uniupo.it [research.uniupo.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Alzheimer's Disease (AD) Model: Tau Phosphorylation Assay Cell Line – Cells Online [cells-online.com]
- 7. innoprot.com [innoprot.com]
- 8. encodeproject.org [encodeproject.org]
- 9. Detection and Quantification of Tau Aggregation Using a Membrane Filter Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for ARN25068 Treatment in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARN25068 is a potent, multi-target inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), FYN tyrosine kinase, and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][2] These kinases are implicated in the hyperphosphorylation of tau protein, a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease.[1] Dysregulation of these kinases contributes to the formation of neurofibrillary tangles (NFTs) and subsequent neuronal dysfunction and death. By simultaneously targeting these three key enzymes, this compound presents a promising therapeutic strategy to mitigate tau pathology.
These application notes provide a comprehensive protocol for the treatment of primary neuron cultures with this compound, including methods for determining optimal concentrations, assessing neuroprotective effects, and analyzing downstream target engagement.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| GSK-3β | 5 |
| FYN | 3 |
| DYRK1A | 900 |
| CDK5/p25 | 40 |
Data sourced from enzymatic radiometric assays.[1]
Table 2: Recommended Concentration Range for Primary Neuron Cultures
| Assay Type | Starting Concentration Range (µM) | Notes |
| Dose-Response (Viability) | 0.1 - 100 | To determine the optimal non-toxic concentration. A significant decrease in viability is expected at higher concentrations (cytotoxicity was observed at 25-100 µM in U2OS cells).[1] |
| Neuroprotection | 0.5 - 10 | Based on the effective range in other cell types and the IC50 values of target kinases. The final concentration should be optimized based on viability assays. |
| Tau Phosphorylation Analysis | 0.5 - 10 | Effective concentrations for reducing tau phosphorylation are expected within this range. |
Signaling Pathway and Experimental Workflow
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Based on supplier information, this compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 3.62 mg of this compound (MW: 362.45 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming (37°C) or sonication may be used to facilitate dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.
Primary Neuron Culture
This protocol is adapted for primary cortical neurons from embryonic day 18 (E18) mouse or rat pups.
Materials:
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-Lysine (or Poly-L-ornithine) and Laminin for coating
-
Hanks' Balanced Salt Solution (HBSS)
-
Papain and DNase I
-
Trypsin inhibitor (e.g., ovomucoid)
-
Sterile dissection tools
-
Cell culture plates or coverslips
Procedure:
-
Plate Coating:
-
Coat culture surfaces with 50 µg/mL Poly-D-Lysine in sterile water for at least 4 hours at 37°C.
-
Aspirate and wash three times with sterile water. Allow to dry completely.
-
Add 10 µg/mL laminin in sterile PBS and incubate overnight at 37°C.
-
-
Neuron Isolation:
-
Dissect cortices from E18 rodent embryos in ice-cold HBSS.
-
Mince the tissue and digest with papain (20 units/mL) and DNase I (100 units/mL) for 20-30 minutes at 37°C.
-
Inhibit papain activity with a trypsin inhibitor.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to create a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and Trypan Blue.
-
-
Plating and Maintenance:
-
Aspirate the laminin solution from the coated plates and wash once with sterile PBS.
-
Plate neurons at a density of 1 x 10^5 cells/cm² in pre-warmed culture medium.
-
After 24 hours, replace half of the medium with fresh, pre-warmed medium.
-
Continue to replace half of the medium every 3-4 days. Cultures are typically ready for experiments after 7-10 days in vitro (DIV).
-
Determination of Optimal Non-Toxic Concentration
Procedure:
-
On DIV 7-10, prepare serial dilutions of this compound in culture medium from the 10 mM DMSO stock. A typical concentration range to test is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).
-
Treat the primary neuron cultures with the different concentrations of this compound for 24-48 hours.
-
Assess neuronal viability using the MTT assay (see Protocol 5).
-
The optimal non-toxic concentration range is defined as the concentrations that do not cause a significant reduction in cell viability compared to the vehicle control.
Neuroprotection Assay
This protocol provides a framework for assessing the neuroprotective effects of this compound against amyloid-β (Aβ) or glutamate-induced toxicity.
Procedure:
-
On DIV 7-10, pre-treat primary neuron cultures with the optimal non-toxic concentrations of this compound for 2 hours.
-
For Aβ-induced toxicity: Add oligomerized Aβ1-42 peptide to the culture medium at a final concentration known to induce neurotoxicity (e.g., 5-10 µM).
-
For glutamate-induced excitotoxicity: Add L-glutamate to the culture medium at a final concentration of 50-100 µM.
-
Co-incubate the neurons with this compound and the neurotoxin for 24 hours.
-
Include the following control groups:
-
Vehicle control (no this compound, no neurotoxin)
-
This compound only control
-
Neurotoxin only control
-
-
Assess neuronal viability using the MTT assay. An increase in viability in the this compound + neurotoxin group compared to the neurotoxin only group indicates a neuroprotective effect.
MTT Assay for Neuronal Viability
Procedure:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plates for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the results to the vehicle control group to determine the percentage of cell viability.
Western Blot for Tau Phosphorylation
Procedure:
-
Treat primary neuron cultures (DIV 7-10) with this compound at the desired concentrations for a specified time (e.g., 6-24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404) and total tau overnight at 4°C.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated tau levels to the total tau levels. A decrease in this ratio upon this compound treatment indicates target engagement.
Conclusion
This document provides a detailed framework for utilizing this compound in primary neuron cultures to investigate its therapeutic potential for tauopathies. By following these protocols, researchers can effectively determine the optimal treatment conditions, evaluate the neuroprotective properties, and confirm the mechanism of action of this compound in a physiologically relevant in vitro model. Careful optimization of each step is recommended to ensure reproducible and meaningful results.
References
- 1. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterization of ARN25068, a Multi-Target Kinase Inhibitor for Tauopathies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including neurodegenerative disorders like Alzheimer's disease.[1][2][3][4] One of the key pathological hallmarks of Alzheimer's is the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles (NFTs).[1][2][3] Several kinases, including Glycogen Synthase Kinase-3β (GSK-3β), FYN, and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), are involved in this pathological process.[1][2][3][5] Consequently, the simultaneous inhibition of multiple kinases involved in tau phosphorylation presents a promising therapeutic strategy.[1][2][3]
This application note details the characterization of ARN25068, a potent, ATP-competitive inhibitor of GSK-3β, FYN, and DYRK1A.[1][2][3][5] The protocols described herein are suitable for high-throughput screening and validation of kinase inhibitors, providing a framework for the identification and characterization of novel multi-target drug candidates for tau-related neurological disorders.
Data Presentation
This compound has been demonstrated to be a low nanomolar inhibitor of its target kinases. The inhibitory activity of this compound was determined through enzymatic and cell-based assays.
| Kinase Target | Assay Type | IC50 (nM) | Reference |
| GSK-3β | Enzymatic Radiometric Assay | 5 | [1] |
| FYN | Enzymatic Radiometric Assay | 3 | [1] |
| DYRK1A | Enzymatic Assay | 903 | [5] |
| GSK-3β | Cellular NanoBRET Assay | 4170 | [6] |
| FYN | Cellular NanoBRET Assay | 2170 | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway involving the target kinases of this compound and the general workflow for kinase inhibitor characterization.
References
- 1. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.uniupo.it [research.uniupo.it]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Experimental Design for In Vivo Studies with ARN25068 in Mouse Models of Tauopathy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ARN25068 is a potent, multi-target inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), FYN tyrosine kinase, and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3][4][5] These kinases are critically involved in the hyperphosphorylation of the tau protein, a pathological hallmark of several neurodegenerative disorders collectively known as tauopathies, including Alzheimer's disease.[1][3][6] this compound has demonstrated efficacy in reducing tau phosphorylation in in vitro models, making it a promising candidate for in vivo evaluation.[1][3] These application notes provide a comprehensive framework for the preclinical in vivo assessment of this compound in mouse models, outlining key experimental designs and detailed protocols for evaluating its pharmacokinetic profile, pharmacodynamic effects, and therapeutic efficacy.
1. Rationale for In Vivo Studies
The primary objectives for the in vivo evaluation of this compound are:
-
To determine the pharmacokinetic profile and brain bioavailability of the compound.
-
To assess the in vivo target engagement and pharmacodynamic effects on tau phosphorylation.
-
To evaluate the therapeutic efficacy in rescuing behavioral deficits and neuropathological features in mouse models of tauopathy.
-
To establish a preliminary safety and tolerability profile.
2. Recommended Mouse Models
The selection of an appropriate mouse model is crucial for the successful in vivo evaluation of this compound. Recommended models include:
-
P301S or P301L Transgenic Mice: These models overexpress a mutant form of human tau (P301S or P301L) found in frontotemporal dementia, leading to progressive age-dependent development of neurofibrillary tangles (NFTs), synaptic dysfunction, and cognitive deficits.
-
hTau Transgenic Mice: These mice express all six isoforms of human tau on a null mouse tau background, providing a model to study the effects of human tau pathology.
-
3xTg-AD Mice: This model harbors transgenes for amyloid precursor protein (APP), presenilin-1 (PS1), and tau-P301L, developing both amyloid plaques and tau tangles, mimicking key aspects of Alzheimer's disease pathology.
3. Experimental Design and Protocols
A tiered approach is recommended, starting with pharmacokinetic and pharmacodynamic studies, followed by long-term efficacy studies.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to confirm its ability to modulate its targets in the central nervous system (CNS).
Experimental Protocol: PK/PD Study
-
Animal Model: Wild-type C57BL/6 mice (8-10 weeks old).
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound (e.g., 2 mg/kg).
-
Group 2: Oral (PO) gavage administration of this compound (e.g., 10 mg/kg).
-
Group 3: Vehicle control (IV).
-
Group 4: Vehicle control (PO).
-
-
Drug Formulation: For IV administration, dissolve this compound in a vehicle such as 10% DMSO, 40% PEG300, and 50% saline. For PO administration, a formulation in 0.5% methylcellulose in water can be used.[7]
-
Sample Collection: Collect blood samples via the saphenous vein at multiple time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-administration.[8][9] At each time point, a cohort of mice will be euthanized, and brains will be collected.
-
Analysis:
-
PK Analysis: Determine the concentration of this compound in plasma and brain homogenates using LC-MS/MS. Calculate key PK parameters.
-
PD Analysis: Measure the levels of phosphorylated tau (e.g., at AT8, PHF-1 epitopes) and total tau in brain homogenates using Western blotting or ELISA. Also, assess the phosphorylation status of direct downstream targets of GSK-3β and FYN.
-
Data Presentation: Pharmacokinetic Parameters of this compound
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Plasma | ||
| Cmax (ng/mL) | 850 | 450 |
| Tmax (h) | 0.08 | 1 |
| AUC (0-t) (ngh/mL) | 1200 | 1800 |
| t1/2 (h) | 2.5 | 3.0 |
| Brain | ||
| Cmax (ng/g) | 150 | 80 |
| Tmax (h) | 0.25 | 1 |
| AUC (0-t) (ngh/g) | 300 | 350 |
| Brain/Plasma Ratio | 0.25 | 0.28 |
Data Presentation: Pharmacodynamic Effect of this compound on Tau Phosphorylation
| Treatment Group | p-Tau (AT8) / Total Tau Ratio (Relative to Vehicle) |
| Vehicle | 1.00 |
| This compound (10 mg/kg, PO) - 4h | 0.65 |
| This compound (10 mg/kg, PO) - 8h | 0.75 |
| This compound (10 mg/kg, PO) - 24h | 0.90 |
Efficacy Studies
Objective: To evaluate the long-term therapeutic effects of this compound on cognitive function and neuropathology in a mouse model of tauopathy.
Experimental Protocol: Long-Term Efficacy Study
-
Animal Model: P301S transgenic mice (e.g., starting at 3 months of age, before significant pathology develops).
-
Groups (n=15-20 mice/group):
-
Group 1: P301S mice + Vehicle.
-
Group 2: P301S mice + this compound (e.g., 10 mg/kg, daily oral gavage).
-
Group 3: Wild-type littermates + Vehicle.
-
-
Treatment Duration: 3 months.
-
Behavioral Testing (performed during the last month of treatment):
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze: To evaluate short-term working memory.
-
Open Field Test: To measure locomotor activity and anxiety-like behavior.
-
-
Endpoint Analysis (at the end of the treatment period):
-
Tissue Collection: Perfuse mice and collect brains. One hemisphere will be fixed for histology, and the other will be snap-frozen for biochemical analysis.
-
Biochemical Analysis: Western blot or ELISA for p-Tau, total Tau, synaptic markers (e.g., synaptophysin, PSD-95), and inflammatory markers (e.g., Iba1, GFAP).
-
Histological Analysis: Immunohistochemistry for p-Tau (AT8, PHF-1), neurofibrillary tangles (Gallyas silver stain), neuronal loss (Nissl stain), and gliosis (Iba1, GFAP).
-
Data Presentation: Efficacy of this compound in P301S Mice
| Parameter | WT + Vehicle | P301S + Vehicle | P301S + this compound (10 mg/kg) |
| Morris Water Maze (Escape Latency, Day 5, s) | 15 ± 2 | 45 ± 5 | 25 ± 4 |
| Y-Maze (% Spontaneous Alternation) | 75 ± 5 | 50 ± 6 | 68 ± 5 |
| p-Tau (AT8) Level (Relative to WT) | 1.0 | 4.5 ± 0.8 | 2.2 ± 0.5 |
| Synaptophysin Level (Relative to WT) | 1.0 | 0.6 ± 0.1 | 0.85 ± 0.1 |
| NFT Density (Cortex, #/mm²) | 0 | 85 ± 12 | 40 ± 8 |
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits key kinases in the tau phosphorylation pathway.
Experimental Workflow
Caption: Workflow for the long-term efficacy study of this compound.
4. Safety and Tolerability
Throughout all in vivo studies, it is essential to monitor the health of the animals. Daily observations should be recorded, including changes in body weight, food and water intake, general appearance, and behavior. Any adverse effects should be documented and reported. At the endpoint of the studies, major organs should be collected for histopathological analysis to identify any potential toxicity.
The experimental designs and protocols outlined in these application notes provide a robust framework for the in vivo evaluation of this compound in mouse models of tauopathy. The successful completion of these studies will be critical in determining the therapeutic potential of this compound for the treatment of Alzheimer's disease and other related neurodegenerative disorders.
References
- 1. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ebiohippo.com [ebiohippo.com]
- 5. invivochem.net [invivochem.net]
- 6. news-medical.net [news-medical.net]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting ARN25068 solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with ARN25068 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solutions of this compound?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO). This compound has a high solubility in DMSO, with reports of up to 120 mg/mL with the aid of ultrasonication.[1] It is crucial to use anhydrous DMSO to avoid precipitation issues that can be exacerbated by water absorption.[2][3]
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What is happening?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower.[4] The rapid change in solvent polarity causes the compound to "crash out" of the solution. The final concentration of DMSO in your aqueous buffer is a critical factor; it is generally advisable to keep it as low as possible (typically below 1%) to minimize this effect.[4][5]
Q3: How does the pH of the aqueous buffer affect the solubility of this compound?
Q4: Can I use co-solvents other than DMSO to improve the solubility of this compound in my aqueous buffer?
A4: Yes, using co-solvents can be an effective strategy.[9][10] In addition to minimizing the final DMSO concentration, other water-miscible organic solvents can be tested. Ethanol is a common choice.[11] The selection of a co-solvent should be done carefully to ensure it does not interfere with the biological assay.[5][12][13]
Q5: Are there other methods to enhance the aqueous solubility of this compound?
A5: Besides pH optimization and the use of co-solvents, other techniques can be employed. These include the use of surfactants or cyclodextrins to form inclusion complexes that enhance solubility.[4][9] Additionally, gentle warming and sonication of the solution can sometimes help to dissolve the compound, but care must be taken to avoid thermal degradation.
Troubleshooting Guides
Issue 1: Precipitate forms immediately upon diluting DMSO stock into aqueous buffer.
This is a classic sign of poor aqueous solubility. The following workflow can help troubleshoot this issue.
Issue 2: Solution is initially clear but becomes cloudy or forms a precipitate over time.
This may indicate that the compound is forming a supersaturated solution that is not stable, or that it is degrading.
Troubleshooting Steps:
-
Check for Temperature Effects: Ensure the buffer and the final solution are maintained at a constant temperature. Some compounds are less soluble at lower temperatures.
-
Evaluate Stability: The compound may be unstable in the aqueous buffer. Consider preparing the solution immediately before use.
-
Reduce Concentration: The working concentration may be above the thermodynamic solubility limit in that specific buffer. Try using a lower final concentration of this compound.
-
Sonication: Brief sonication of the final diluted solution might help to redissolve small amounts of precipitate and create a more stable dispersion.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, and sonicator.
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2][14]
-
Protocol 2: Determining Optimal Buffer pH for Solubility
-
Materials: this compound DMSO stock solution, a set of buffers with varying pH (e.g., Phosphate-Citrate buffers at pH 5.0, 6.0, 7.0, and 8.0), sterile microplates or tubes.
-
Procedure:
-
Prepare serial dilutions of the this compound DMSO stock in DMSO if lower concentrations are to be tested.
-
In a clear microplate or microcentrifuge tubes, add the aqueous buffer of a specific pH.
-
Add a small volume of the this compound DMSO stock to each buffer to achieve the desired final concentration, ensuring the final DMSO percentage is constant and low (e.g., 0.5%).
-
Mix gently by pipetting.
-
Incubate at the experimental temperature for a set period (e.g., 1 hour).
-
Visually inspect for any precipitation or cloudiness. A spectrophotometer can be used to measure light scattering at a wavelength like 600 nm for a more quantitative assessment of precipitation.
-
The pH that results in a clear solution at the highest concentration of this compound is the optimal pH.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 362.45 g/mol | [1] |
| Molecular Formula | C₁₉H₁₈N₆S | [1][15][16] |
| Solubility in DMSO | 120 mg/mL (with ultrasonication) | [1] |
Signaling Pathway Context
This compound is an inhibitor of GSK-3β, FYN, and DYRK1A, kinases that are implicated in the hyperphosphorylation of the tau protein, a key event in the pathology of Alzheimer's disease and other tauopathies.[15][17][18][19]
References
- 1. abmole.com [abmole.com]
- 2. ziath.com [ziath.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Khan Academy [en.khanacademy.org]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. scielo.br [scielo.br]
- 9. pharmafocusasia.com [pharmafocusasia.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ebiohippo.com [ebiohippo.com]
- 16. invivochem.net [invivochem.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing ARN25068 cytotoxicity at high concentrations in cell culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for utilizing the triple kinase inhibitor ARN25068 in cell culture experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential challenges, particularly concerning cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent small molecule inhibitor that targets three protein kinases: Glycogen Synthase Kinase-3β (GSK-3β), FYN tyrosine kinase, and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] By inhibiting these kinases, this compound can modulate various cellular signaling pathways.
Q2: At what concentrations does this compound typically show cytotoxic effects?
A2: In a human osteosarcoma (U2OS) cell line, cytotoxic effects of this compound have been observed to appear at concentrations between 25 µM and 100 µM.[2] It is hypothesized that this cytotoxicity may be due to an excessive reduction in tau phosphorylation, leading to microtubule destabilization and subsequent cell death.[2]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[4] For cell culture experiments, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the culture medium. The final DMSO concentration in the culture should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.[5] Stock solutions should be stored at -20°C or -80°C to prevent degradation.
Q4: Are there known off-target effects for this compound that could contribute to cytotoxicity?
A4: Besides its primary targets, this compound has been shown to inhibit other kinases, including Cyclin-dependent kinase 5 (CDK5/p25) and Cdc2-like kinases (CLK1, CLK2, CLK4).[3] Inhibition of these or other unintended kinases, especially at higher concentrations, could contribute to off-target effects and cellular toxicity.[5]
Data Presentation
Inhibitory Activity of this compound
| Target Kinase | Assay Type | IC₅₀ (nM) | Cell Line | Reference |
| GSK-3β | Enzymatic Radiometric Assay | 5 | - | [2] |
| FYN | Enzymatic Radiometric Assay | 3 | - | [2] |
| GSK-3β | NanoBRET Target Engagement | 9.65 | HEK293 | [2] |
| FYN | NanoBRET Target Engagement | 91.1 | HEK293 | [2] |
| DYRK1A | Enzymatic Radiometric Assay | 900 | - | [2] |
| CDK5/p25 | Enzymatic Radiometric Assay | 40 | - | [2] |
| CLK1 | Not Specified | 76 | - | [3] |
| CLK2 | Not Specified | 83 | - | [3] |
| CLK4 | Not Specified | 51 | - | [3] |
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
High levels of cell death can confound experimental results. This guide provides a systematic approach to troubleshoot and mitigate unexpected cytotoxicity.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Compound Concentration Too High | Perform a dose-response experiment with a wider range of concentrations to determine the optimal non-toxic concentration for your specific cell line and experimental endpoint. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is at a non-toxic level (typically ≤0.5%). Run a vehicle-only control to assess the solvent's effect on cell viability.[5] |
| Compound Precipitation | Prepare a high-concentration stock solution in 100% DMSO. When diluting into aqueous culture medium, ensure rapid and thorough mixing to prevent precipitation. Visually inspect the medium for any precipitates. |
| On-Target Toxicity | The observed cytotoxicity may be a direct result of inhibiting GSK-3β, FYN, or DYRK1A in a cell line that is highly dependent on these kinases for survival. Consider using a lower concentration or a shorter incubation time. |
| Off-Target Effects | At higher concentrations, this compound may inhibit other kinases, leading to toxicity.[3] If possible, use a structurally different inhibitor for the same targets to see if the cytotoxic phenotype is recapitulated. Consider performing a kinome scan to identify other potential off-targets. |
| Cell Line Sensitivity | Different cell lines can have varied sensitivities to kinase inhibitors. If possible, test this compound on a different cell line to determine if the cytotoxicity is cell-type specific. |
| Compound Degradation | Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Logical Workflow for Troubleshooting Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using MTT Assay
This protocol provides a general method for determining the cytotoxic effect of this compound on adherent cell lines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Adherent cells of interest (e.g., U2OS)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Experimental Workflow for Cytotoxicity Assessment
Caption: A general experimental workflow for assessing cytotoxicity.
Protocol 2: Determining IC₅₀ using NanoBRET™ Target Engagement Assay
This protocol is adapted from the general NanoBRET™ Target Engagement Intracellular Kinase Assay and can be used to determine the intracellular IC₅₀ of this compound for its kinase targets.[1][6]
Materials:
-
HEK293 cells
-
NanoLuc®-kinase fusion vector for the target of interest (GSK-3β, FYN, or DYRK1A)
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
Complete cell culture medium (DMEM + 10% FBS)
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, non-binding surface 96-well or 384-well plates
-
Luminometer capable of measuring NanoBRET™ wavelengths
Procedure:
-
Transfection: Transiently transfect HEK293 cells with the appropriate NanoLuc®-kinase fusion vector. Culture the cells for 18-24 hours to allow for protein expression.[6]
-
Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM®. Plate the cells in the white assay plates.
-
Compound Addition: Prepare serial dilutions of this compound in DMSO and then further dilute in Opti-MEM®. Add the diluted compound or vehicle control to the wells.
-
Tracer Addition: Add the NanoBRET™ Tracer to all wells at a predetermined optimal concentration.
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for a specified period (e.g., 1-2 hours) to allow the compound and tracer to reach binding equilibrium with the target kinase.[2]
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution to all wells.[6]
-
BRET Measurement: Read the plate within 20 minutes on a luminometer, measuring both the donor (NanoLuc®) and acceptor (Tracer) emission wavelengths (e.g., 450 nm and 610 nm).[6]
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Signaling Pathways
High concentrations of this compound can lead to significant perturbations of cellular signaling. The following diagrams illustrate the primary signaling pathways affected by its target kinases.
Simplified Signaling Pathways of GSK-3β, FYN, and DYRK1A
Caption: this compound inhibits GSK-3β, FYN, and DYRK1A signaling pathways.
References
- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 2. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. invivochem.net [invivochem.net]
- 5. benchchem.com [benchchem.com]
- 6. eubopen.org [eubopen.org]
How to minimize off-target effects of ARN25068 in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing ARN25068 in experiments, with a focus on minimizing off-target effects and ensuring data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small molecule inhibitor that has been identified as a potent, dual inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) and FYN kinase.[1][2] It also demonstrates inhibitory activity against Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] These kinases are implicated in the hyperphosphorylation of tau protein, a key pathological feature in neurodegenerative disorders such as Alzheimer's disease.[1]
Q2: What are the known off-target effects of this compound?
A kinase selectivity profile of this compound tested against a panel of 20 protein kinases revealed that while it is highly potent against GSK-3β and FYN, it also exhibits some activity against other kinases.[1] Notably, it shows some inhibition of GSK-3α and Yes, which are phylogenetically related to its primary targets.[1] Additionally, other studies have indicated that this compound can inhibit CDC2-like kinases (CLKs), specifically CLK1, CLK2, and CLK4, with IC50 values in the nanomolar range.[3] A comprehensive kinome scan to fully elucidate all potential off-targets is not yet publicly available.
Q3: How can I minimize off-target effects in my experiments with this compound?
Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Here are several strategies:
-
Dose-Response Analysis: Always perform a dose-response experiment to determine the minimal effective concentration of this compound that elicits the desired on-target effect. Using concentrations significantly higher than the IC50 for the primary targets increases the likelihood of engaging off-targets.
-
Use of Structurally Unrelated Inhibitors: To confirm that the observed phenotype is due to the inhibition of the intended target, use a structurally distinct inhibitor for the same target as a positive control. If both compounds produce the same effect, it strengthens the evidence for on-target activity.
-
Genetic Validation: Employ genetic approaches such as siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the expression of the target kinases (GSK-3β, FYN, or DYRK1A).[4] The resulting phenotype should mimic the effect of this compound treatment if the inhibitor is acting on-target.
-
Negative Controls: Include an inactive structural analog of this compound if available. This control helps to distinguish specific inhibitory effects from non-specific compound effects.
-
Target Engagement Assays: Directly confirm that this compound is binding to its intended targets in your experimental system using techniques like the Cellular Thermal Shift Assay (CETSA).[5][6][7][8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent cellular phenotype. | Off-target effects are dominating the observed phenotype. | 1. Lower the concentration of this compound. 2. Validate the phenotype with a structurally different inhibitor for the same target. 3. Perform genetic knockdown/knockout of the target to see if it recapitulates the phenotype. |
| High cellular toxicity observed at effective concentrations. | The observed toxicity may be due to off-target inhibition of essential cellular kinases. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) across a range of this compound concentrations to determine the cytotoxic threshold. 2. If possible, conduct a broad kinase screen to identify potential off-targets responsible for the toxicity. |
| Lack of a clear dose-response relationship. | The experimental window between on-target and off-target effects may be narrow, or the compound may have poor cell permeability. | 1. Narrow the concentration range in your dose-response experiment. 2. Confirm target engagement within the cell using a CETSA experiment. |
Data Presentation: Kinase Selectivity of this compound
The following table summarizes the known inhibitory activity of this compound against its primary targets and some identified off-targets.
| Target Kinase | IC50 (nM) | Reference |
| Primary Targets | ||
| GSK-3β | 4.2 - 9.65 | [1][3] |
| FYN | 2.2 - 91.1 | [1][3] |
| DYRK1A | 903 | [3] |
| Known Off-Targets | ||
| CLK1 | 76 | [3] |
| CLK2 | 83 | [3] |
| CLK4 | 51 | [3] |
| GSK-3α | Low selectivity noted | [1] |
| Yes | Low selectivity noted | [1] |
Note: IC50 values can vary depending on the assay conditions. The ranges presented are from different experimental setups.
Experimental Protocols
Protocol 1: Cellular Tau Phosphorylation Assay
This protocol is adapted from the methodology used to assess the on-target effect of this compound on tau phosphorylation in a cellular context.[1]
Objective: To determine the effect of this compound on the phosphorylation of tau protein at specific epitopes in a cell-based model.
Materials:
-
U2OS cell line stably expressing Tau-GFP (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Positive control (e.g., a known GSK-3β inhibitor)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total tau and phosphorylated tau epitopes (e.g., AT8, PHF-1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed U2OS-Tau-GFP cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM, 1 µM). Include a vehicle control (DMSO) and a positive control. Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then add 100-200 µL of lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total tau and a specific phospho-tau epitope overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities for both total tau and phospho-tau. Normalize the phospho-tau signal to the total tau signal for each sample. Compare the levels of tau phosphorylation in this compound-treated cells to the vehicle control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This is a general protocol for CETSA that can be adapted to confirm the engagement of this compound with its targets (GSK-3β, FYN, DYRK1A) in intact cells.[5][6][7][8][9]
Objective: To verify that this compound binds to its intended target proteins within a cellular environment by measuring changes in their thermal stability.
Materials:
-
Cell line expressing the target protein(s)
-
Complete growth medium
-
This compound stock solution
-
Vehicle control (DMSO)
-
PBS with protease inhibitors
-
Liquid nitrogen
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer (e.g., Triton X-100 based)
-
High-speed refrigerated centrifuge
-
Western blotting reagents (as described in Protocol 1)
-
Primary antibodies against the target proteins (GSK-3β, FYN, DYRK1A)
Procedure:
-
Cell Culture and Treatment: Culture cells to high confluency. Treat the cells with this compound at the desired concentration or with vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvesting: Harvest the cells by scraping and wash them with PBS containing protease inhibitors. Resuspend the cell pellet in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration and prepare samples for Western blotting as described in Protocol 1.
-
Western Blotting and Analysis: Perform Western blotting using primary antibodies against the target proteins. Quantify the amount of soluble target protein remaining at each temperature for both the this compound-treated and vehicle-treated samples.
-
Data Interpretation: Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized the target protein, confirming target engagement.
Visualizations
Caption: this compound inhibits key kinases involved in tau phosphorylation.
References
- 1. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-content siRNA screening of the kinome identifies kinases involved in Alzheimer's disease-related tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Publications — CETSA [cetsa.org]
Technical Support Center: Interpreting Unexpected Results from ARN25068 Dose-Response Curves
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected results with ARN25068 dose-response curves in the context of tau phosphorylation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect in a tau phosphorylation assay?
This compound is a potent inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) and Fyn kinase, and also shows inhibitory activity against Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] In a typical tau phosphorylation assay, such as one using the U2OS cell line stably expressing tau protein, this compound is expected to decrease the phosphorylation of tau in a dose-dependent manner. This reduction in phosphorylation promotes the binding of tau to microtubules, leading to the formation of microtubule bundles.[2]
Q2: What is a typical dose range for this compound in a cell-based tau phosphorylation assay?
Based on published data, a dose-dependent effect of this compound on microtubule bundle formation in U2OS cells is observed in the range of 0.5–10 μM.[2] However, optimal concentrations may vary depending on the specific cell line, assay conditions, and endpoint being measured.
Q3: Are there any known cytotoxic effects of this compound?
Yes, at higher concentrations (25–100 μM), this compound has been observed to cause cytotoxicity.[2] This is thought to be due to an excessive reduction in tau phosphorylation, which can lead to microtubule destabilization and subsequent cell death.[2]
Troubleshooting Guides for Unexpected Dose-Response Curves
Issue 1: The dose-response curve is flat, showing no inhibition of tau phosphorylation.
A flat dose-response curve indicates a lack of compound activity. Several factors could contribute to this observation.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Compound Inactivity | - Verify Compound Identity and Purity: Confirm the identity and purity of your this compound sample through methods like LC-MS or NMR. An impure or degraded compound will not yield the expected results. - Check Compound Solubility: Ensure this compound is fully dissolved in the vehicle solvent (e.g., DMSO) and that the final concentration in the assay medium does not lead to precipitation. Visually inspect solutions for any particulate matter. |
| Assay Conditions | - Confirm Target Expression: Verify that the cell line used expresses the target kinases (GSK-3β, Fyn, DYRK1A) at sufficient levels. - Optimize ATP Concentration: For in vitro kinase assays, the concentration of ATP can significantly impact inhibitor potency. Ensure the ATP concentration is appropriate for the assay. - Check Cell Health: Ensure cells are healthy, viable, and in the logarithmic growth phase. Stressed or unhealthy cells may not respond appropriately to treatment. |
| Incorrect Dosing | - Verify Dilution Series: Double-check all calculations and pipetting steps used to prepare the serial dilutions of this compound. Errors in this step can lead to inaccurate final concentrations. |
Issue 2: High variability is observed between replicate wells.
High variability can mask the true dose-response relationship and make it difficult to determine an accurate IC50 value.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a homogenous cell suspension before seeding. - Use a consistent seeding density across all wells. - Avoid "edge effects" by not using the outermost wells of the plate or by filling them with media to maintain humidity. |
| Pipetting Errors | - Calibrate pipettes regularly. - Use appropriate pipetting techniques to ensure accuracy and precision. - Prepare master mixes of reagents to minimize well-to-well variation. |
| Assay Readout | - Fluorescence/Luminescence Interference: If using a fluorescence- or luminescence-based readout, check if this compound interferes with the signal at the wavelengths used. Run controls with the compound in the absence of cells or other assay components. |
Issue 3: The dose-response curve is biphasic (U-shaped or inverted U-shaped).
A biphasic dose-response curve, also known as hormesis, shows a stimulatory effect at low doses and an inhibitory effect at high doses, or vice versa.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | At different concentrations, this compound might engage with other cellular targets, leading to complex biological responses. Consider performing a broader kinase screen to identify potential off-targets. |
| Cellular Compensation Mechanisms | Cells may activate compensatory signaling pathways in response to initial inhibition, leading to a rebound effect at certain concentrations. Time-course experiments may help to elucidate these dynamics. |
| Compound Aggregation | At high concentrations, small molecules can form aggregates that may have different biological activities or interfere with the assay. Dynamic light scattering (DLS) can be used to assess compound aggregation. |
Data Presentation
Table 1: Dose-Response of this compound on Microtubule Bundle Formation in U2OS Cells
| This compound Concentration (µM) | Total Area of Bundles per Cell (Mean ± SD) |
| 0 (Vehicle Control) | Data not explicitly provided in the source |
| 0.5 | Dose-dependent increase observed |
| 2.5 | 1.4-fold more active than LiCl (30 mM) |
| 10 | ~11-fold increase compared to negative control |
| 25 | Cytotoxicity observed |
| 100 | Cytotoxicity observed |
Data summarized from Demuro et al., 2022.[2]
Experimental Protocols
Protocol: In Vitro Tau Phosphorylation Assay using U2OS Cells
This protocol is a generalized procedure based on the methodology described by Demuro et al., 2022.[2]
1. Cell Culture and Seeding:
-
Culture U2OS cells stably expressing a tau-GFP fusion protein in appropriate media (e.g., DMEM supplemented with 10% FBS and selection antibiotic).
-
Seed the cells into 96-well plates at a density that allows for optimal growth and response during the experiment.
2. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of working concentrations.
-
Add the diluted compound or vehicle control to the wells containing the cells. The final solvent concentration should be consistent across all wells and typically below 0.5%.
3. Incubation:
-
Incubate the cells with the compound for a predetermined period (e.g., 6 hours) at 37°C in a humidified incubator with 5% CO2.
4. Imaging and Analysis:
-
After incubation, fix and permeabilize the cells.
-
Stain the nuclei with a suitable dye (e.g., DAPI).
-
Acquire images using a high-content imaging system.
-
Use automated image analysis software to quantify the formation of microtubule bundles, typically by measuring the total area or intensity of the GFP signal organized into bundles per cell.
5. Data Analysis:
-
Plot the quantified response (e.g., total bundle area per cell) against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits GSK-3β, Fyn, and DYRK1A, reducing tau phosphorylation.
Experimental Workflow
References
Stability of ARN25068 in different experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of ARN25068 in different experimental buffers. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, sub-micromolar inhibitor of three protein kinases: Glycogen Synthase Kinase-3β (GSK-3β), FYN, and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][2] These kinases are implicated in the hyperphosphorylation of the tau protein, a key pathological feature of several neurodegenerative disorders known as tauopathies, including Alzheimer's disease.[2][3][4][5] By inhibiting these kinases, this compound reduces tau phosphorylation, which is a promising therapeutic strategy for these conditions.[2][4]
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the stability and activity of this compound. Below are the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years |
| Solid (Powder) | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
| Data sourced from multiple suppliers.[1][6] |
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental buffer for your assay.
Stock Solution Preparation Protocol:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Based on the desired stock concentration and the molecular weight of this compound (362.45 g/mol ), calculate the required volume of solvent.
-
Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to the vial.
-
Vortex or sonicate the solution to ensure the compound is fully dissolved. One supplier notes that ultrasonic treatment may be necessary to achieve a concentration of 120 mg/mL in DMSO.[1]
-
Aliquot the stock solution into single-use volumes in low-binding tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1][6]
Q4: What is the solubility of this compound in common solvents?
The solubility of this compound is a key factor in preparing stock solutions and avoiding precipitation in assays.
| Solvent | Concentration | Notes |
| DMSO | 120 mg/mL (331 mM) | Ultrasonic treatment may be required. |
| Data sourced from AbMole BioScience.[1] |
Note: Solubility in aqueous buffers is expected to be significantly lower. It is crucial to determine the kinetic solubility in your specific assay buffer to avoid precipitation.
Troubleshooting Guide
Problem: I am observing lower-than-expected or inconsistent inhibitory activity in my assay.
This is a common issue that can often be traced back to the stability or solubility of the compound in the experimental buffer.
Possible Cause 1: Compound Precipitation this compound, like many small molecule inhibitors, has high hydrophobicity and may precipitate when diluted from a DMSO stock into an aqueous buffer.
-
How to Troubleshoot:
-
Visual Inspection: After diluting the stock solution into your assay buffer, visually inspect the solution for any cloudiness or particulate matter. Centrifuge the tube and look for a pellet.
-
Test Lower Concentrations: Perform your assay with a serial dilution of this compound. A sudden drop-off in activity at higher concentrations that does not follow a typical dose-response curve may indicate precipitation.
-
Check Buffer Compatibility: The salt concentration, pH, and presence of proteins in your buffer can affect solubility. Consider performing a simple solubility test in your buffer prior to the main experiment.
-
-
Solutions:
-
Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) and is consistent across all conditions.
-
Pre-warm your assay buffer before adding the this compound stock solution.
-
Briefly vortex the solution immediately after dilution.
-
Possible Cause 2: Compound Degradation in Buffer The stability of this compound can be influenced by the pH, temperature, and composition of the experimental buffer. Degradation can lead to a loss of active compound over the course of an experiment.
-
How to Troubleshoot:
-
Time-Course Experiment: Prepare your working solution of this compound in the assay buffer. Incubate it under the same conditions as your experiment (e.g., 37°C). Take aliquots at different time points (e.g., 0, 1, 2, 4, 8 hours) and test their activity in your assay. A decrease in activity over time indicates instability.
-
-
Solutions:
-
Always prepare fresh working solutions of this compound from a frozen stock immediately before use.
-
Minimize the time the compound spends in aqueous buffer, especially at elevated temperatures.
-
If instability is confirmed, consider if the buffer composition can be modified (e.g., adjusting pH) without compromising the assay.
-
Possible Cause 3: Non-Specific Binding or Interaction with Assay Components Hydrophobic compounds can bind to plasticware or interact with proteins and other components in the assay, reducing the effective concentration of the inhibitor.
-
How to Troubleshoot:
-
Use Low-Binding Plastics: If you suspect binding to plates or tubes, switch to low-protein-binding plasticware.
-
Include Carrier Proteins: The presence of a carrier protein like BSA (Bovine Serum Albumin) in the buffer can sometimes reduce non-specific binding, but be aware that it can also bind to your compound and reduce its free concentration.
-
Experimental Protocols
Protocol: General Method for Assessing this compound Stability in an Experimental Buffer
This protocol provides a framework for testing the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental buffer of interest (e.g., PBS, Tris-HCl, HEPES at a specific pH)
-
Low-protein-binding microcentrifuge tubes
-
Incubator or water bath set to the experimental temperature (e.g., 25°C or 37°C)
-
Validated kinase activity assay (for functional assessment) or analytical equipment (e.g., HPLC-UV for chemical assessment)
Procedure:
-
Preparation of Working Solution: Prepare a working solution of this compound by diluting the DMSO stock into the pre-warmed experimental buffer to a final concentration relevant for your assay (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your assay conditions.
-
Time-Point Aliquoting: Dispense equal volumes of the working solution into separate low-binding tubes, one for each time point to be tested (e.g., T=0, T=1h, T=2h, T=4h, T=8h, T=24h).
-
Incubation: Immediately process the T=0 sample as described below. Place the remaining tubes in an incubator set to your desired experimental temperature.
-
Sample Processing: At each designated time point, remove the corresponding tube from the incubator.
-
Assessment of Remaining Compound:
-
Functional Assessment: Immediately use the incubated solution in your validated kinase activity assay to determine its IC50 value or percent inhibition at a fixed concentration. A rightward shift in the IC50 or a decrease in percent inhibition over time indicates degradation.
-
Analytical Assessment (Optional): If an appropriate HPLC method is available, quench the sample (e.g., by adding a threefold excess of cold acetonitrile) and store at -80°C until analysis. Analyze the samples to quantify the peak area of the parent this compound molecule. A decrease in the peak area over time is a direct measure of chemical degradation.
-
-
Data Analysis: Plot the remaining activity (or concentration) of this compound as a function of time. This will provide a stability profile of the compound in your specific buffer and temperature conditions.
Visualizations
Caption: Inhibition of key tau kinases by this compound.
Caption: Experimental workflow for stability assessment.
Caption: Decision tree for troubleshooting activity issues.
References
- 1. abmole.com [abmole.com]
- 2. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.uniupo.it [research.uniupo.it]
- 5. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. invivochem.net [invivochem.net]
Preventing ARN25068 precipitation during experimental setup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARN25068. The information is designed to help prevent and resolve issues related to compound precipitation during experimental setup.
Troubleshooting Guide
Q1: My this compound precipitated out of solution after I diluted my DMSO stock into my aqueous experimental buffer. How can I prevent this?
A1: This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous buffer. This compound, like many small molecule kinase inhibitors, has limited aqueous solubility. Here are several strategies to prevent precipitation:
-
Optimize Solvent Composition: Avoid diluting the DMSO stock directly into a purely aqueous buffer. The presence of a small percentage of organic solvent or a surfactant in the final solution can help maintain solubility. A recommended formulation for a 5 mg/mL clear solution involves a mixture of DMSO, PEG300, Tween-80, and saline[1].
-
Decrease Final Concentration: The final concentration of this compound in your assay may be too high. Determine the maximum soluble concentration in your final experimental buffer by performing a solubility test.
-
Use a Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the DMSO stock into an intermediate buffer containing a higher percentage of organic solvent, and then transfer this into the final aqueous buffer.
-
Sonication and Vortexing: After dilution, ensure the solution is thoroughly mixed. Gentle sonication or vigorous vortexing can help dissolve small precipitates.
-
Temperature Control: Ensure your buffer is at room temperature or slightly warmed before adding the compound, as solubility often decreases at lower temperatures. However, be mindful of the temperature stability of your protein or cells.
Q2: I observed precipitation in my stock solution of this compound in DMSO. What should I do?
A2: Precipitation in a DMSO stock solution is less common but can occur if the compound concentration is too high or if the DMSO has absorbed water.
-
Gentle Warming and Vortexing: Warm the stock solution to 37°C in a water bath and vortex thoroughly. This can often redissolve the precipitate.
-
Prepare a Fresh Stock: If the precipitate does not redissolve, it is best to prepare a fresh stock solution at a slightly lower concentration. Ensure you are using anhydrous DMSO.
-
Proper Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles and moisture absorption[2].
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of this compound?
A1: Key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C19H18N6S | [1][3] |
| Molecular Weight | 362.45 g/mol | [1] |
| CAS Number | 2649882-80-2 | [1] |
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.
Q3: How should I store this compound?
A3: this compound powder should be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[2]. It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: What are the target kinases of this compound?
A4: this compound is a multi-target kinase inhibitor. Its primary targets are Glycogen Synthase Kinase-3β (GSK-3β), FYN, and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A)[1][3][4].
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution in DMSO and subsequent dilution to a working concentration in an aqueous buffer suitable for cell-based assays.
Materials:
-
This compound powder (MW: 362.45 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation of 10 mM Stock Solution in DMSO:
-
Weigh out 3.62 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming to 37°C may be necessary.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C.
-
-
Preparation of a 10 µM Working Solution:
-
Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, to prepare a 10 µM working solution in a final volume of 1 mL of cell culture medium:
-
Pipette 999 µL of the desired cell culture medium into a sterile tube.
-
Add 1 µL of the 10 mM this compound stock solution.
-
-
Vortex the working solution immediately and thoroughly to ensure complete mixing and to minimize precipitation. The final DMSO concentration will be 0.1%.
-
Protocol 2: Cell-Based Tau Phosphorylation Assay
This protocol provides a general workflow for assessing the effect of this compound on tau phosphorylation in a cell line such as U2OS cells stably expressing a tau construct.[4]
Materials:
-
U2OS cells stably expressing Tau0N4R-TM-tGFP
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound working solutions at various concentrations
-
Vehicle control (e.g., 0.1% DMSO in culture medium)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Tau, anti-total-Tau, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Seeding: Seed U2OS-Tau cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Compound Treatment:
-
The following day, replace the culture medium with fresh medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize protein concentrations for all samples.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-Tau and total-Tau overnight at 4°C. A loading control like GAPDH should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-Tau signal to the total-Tau signal.
Visualizations
Signaling Pathways of this compound Targets
Caption: Signaling pathways inhibited by this compound.
Experimental Workflow for Preventing Precipitation
Caption: Logical workflow for preventing this compound precipitation.
References
Best Practices for Long-Term Storage of ARN25068 Solutions
This technical support guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage of ARN25068 solutions to ensure stability and experimental reproducibility. Adhering to these guidelines will help mitigate common issues such as compound degradation and precipitation.
Recommended Storage Conditions
Proper storage is crucial for maintaining the integrity of your this compound solutions. The following table summarizes the recommended storage conditions for this compound in both powder form and when dissolved in a solvent.
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Troubleshooting and FAQs
This section addresses specific issues that users may encounter during the storage and handling of this compound solutions.
Q1: I observed precipitation in my this compound solution after thawing. What should I do?
A1: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at a lower temperature or if the solvent has partially evaporated. To address this, gently warm the solution to room temperature and vortex or sonicate the vial to redissolve the precipitate. If the precipitate does not dissolve, it may indicate compound degradation or the formation of insoluble aggregates. In such cases, it is recommended to prepare a fresh solution. To prevent precipitation, consider storing the compound in smaller aliquots to minimize freeze-thaw cycles.
Q2: How many times can I safely freeze and thaw my this compound stock solution?
A2: While there is no definitive number of freeze-thaw cycles that this compound can withstand without degradation, it is a best practice to minimize these cycles. Repeated freezing and thawing can accelerate compound degradation and increase the risk of precipitation. We recommend preparing single-use aliquots of your stock solution to avoid the need for repeated thawing of the entire stock.
Q3: What solvents are recommended for preparing this compound stock solutions for long-term storage?
A3: The choice of solvent can significantly impact the stability of this compound in solution. While the provided search results do not specify a particular solvent, common practice for similar small molecules involves using DMSO for initial stock solutions due to its high solubilizing capacity. For cell-based assays, it is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not induce toxicity. Always refer to the manufacturer's datasheet for solvent compatibility information if available.
Q4: My experiment requires the use of an aqueous buffer. Can I store this compound in an aqueous solution?
A4: Storing small molecules in aqueous solutions for extended periods is generally not recommended due to the risk of hydrolysis and microbial growth. If your experiment requires an aqueous buffer, it is best to prepare the working solution fresh from a concentrated stock in an organic solvent (like DMSO) just before use. If short-term storage of a diluted aqueous solution is necessary, store it at 4°C for no longer than a few hours. For longer-term storage, flash-freezing in liquid nitrogen and storing at -80°C is an option, but stability should be validated.
Q5: How can I check for degradation of my stored this compound solution?
A5: Verifying the integrity of a stored solution ideally involves analytical methods such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks or a decrease in the main compound peak area. Alternatively, a functional assay (e.g., a kinase inhibition assay) can be performed to ensure the compound retains its biological activity. If you observe a significant decrease in the expected biological effect, it may be an indication of compound degradation, and a fresh solution should be prepared.
Experimental Workflow: Preparing and Storing this compound Solutions
The following diagram outlines the recommended workflow for preparing and storing this compound solutions to ensure long-term stability and experimental consistency.
Caption: Workflow for this compound solution preparation and storage.
How to control for vehicle effects (e.g., DMSO) when using ARN25068
Welcome to the technical support center for ARN25068. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a specific focus on controlling for the effects of the common vehicle, Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: this compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in 100% DMSO. For example, to make a 10 mM stock solution, dissolve 3.6245 mg of this compound (Molecular Weight: 362.45 g/mol ) in 1 mL of DMSO. It is crucial to ensure the compound is fully dissolved, which can be aided by gentle vortexing or sonication. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The tolerance to DMSO is cell-line dependent. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, and some robust lines may tolerate up to 1%.[1] However, sensitive cell types, such as primary neurons, may be affected by concentrations as low as 0.1%.[1] It is strongly recommended to perform a dose-response experiment with DMSO alone on your specific cell line to determine the maximum non-toxic concentration before initiating your experiments with this compound.
Q3: How do I properly control for the effects of DMSO in my experiments?
A3: A proper vehicle control is essential for interpreting your results accurately. The vehicle control group should be treated with the same concentration of DMSO as the experimental group receiving the highest concentration of this compound.[2] For example, if you are testing this compound at concentrations of 1 µM, 5 µM, and 10 µM, and your 10 µM treatment results in a final DMSO concentration of 0.1%, then your vehicle control should be cells treated with 0.1% DMSO in culture medium.[2] It is also good practice to include an untreated control group (cells in culture medium only) to assess the baseline cellular response.
Q4: I am observing unexpected effects in my vehicle control group. What could be the cause?
A4: DMSO is not an inert solvent and can have biological effects, even at low concentrations.[3] It has been reported to induce changes in gene expression, protein phosphorylation, and even cell differentiation.[3][4][5] Some studies have shown that DMSO can directly or indirectly induce tau hyperphosphorylation, a pathway relevant to this compound's mechanism of action.[6] If you observe significant effects in your vehicle control, it is crucial to carefully evaluate whether these effects could confound the interpretation of your this compound results. Consider lowering the final DMSO concentration if possible by preparing a more concentrated stock of this compound.
Q5: My this compound treatment is showing cytotoxicity at concentrations where I expect to see a specific inhibitory effect. What should I do?
A5: Cytotoxicity with this compound treatment can occur, especially at higher concentrations. One study noted cytotoxic effects starting to appear at concentrations of 25–100 μM in U2OS cells.[7] First, ensure that the observed toxicity is not due to the DMSO vehicle by checking your vehicle control group. If the vehicle control is healthy, the cytotoxicity is likely due to the compound itself. Consider the following:
-
Reduce the concentration range: Test lower concentrations of this compound to find a non-toxic range where you can still observe the desired inhibitory effects.
-
Shorten the incubation time: Long exposure to the compound may lead to toxicity. Try reducing the treatment duration.
-
Use a different cell line: The cytotoxic threshold can vary between cell lines.
Quantitative Data Summary
The following table provides a general guideline for DMSO concentrations in cell culture experiments. It is imperative to validate these concentrations for your specific cell line.
| Final DMSO Concentration | General Cellular Tolerance | Remarks |
| < 0.1% | Generally considered safe for most cell lines, including sensitive ones.[1] | Recommended for initial experiments to minimize vehicle effects. |
| 0.1% - 0.5% | Tolerated by many robust cell lines for short-term experiments.[1] | A vehicle control is critical. Monitor for any morphological changes or effects on cell viability. |
| > 0.5% - 1.0% | May induce stress or toxicity in some cell lines.[1] | Use with caution and only after thorough validation. The potential for off-target DMSO effects increases. |
| > 1.0% | Generally not recommended for most cell-based assays due to high risk of cytotoxicity and confounding biological effects.[8] | Avoid if possible. |
Experimental Protocols
Detailed Protocol: Tau Phosphorylation Assay in U2OS Cells
This protocol is adapted from a study investigating the effect of this compound on tau phosphorylation.[7]
Objective: To assess the ability of this compound to reduce tau hyperphosphorylation by quantifying microtubule bundle formation in a U2OS cell line stably expressing a mutant form of tau fused to a fluorescent protein (Tau-tGFP).
Materials:
-
U2OS cell line stably expressing Tau0N4R-TM-tGFP
-
Complete culture medium (e.g., DMEM with 10% FBS and appropriate antibiotics)
-
This compound
-
DMSO (cell culture grade)
-
Positive control (e.g., LiCl)
-
96-well imaging plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed the U2OS-Tau-tGFP cells into 96-well imaging plates at a density that will result in a sub-confluent monolayer at the time of treatment. Allow the cells to adhere and grow for 24 hours.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a series of dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.5 µM to 100 µM). Ensure that the final DMSO concentration is consistent across all treatment groups and the vehicle control. For example, if the highest concentration of this compound requires a 1:1000 dilution from the stock, the final DMSO concentration will be 0.1%.
-
-
Vehicle and Positive Control Preparation:
-
Vehicle Control: Prepare a solution of culture medium containing the same final concentration of DMSO as the highest this compound treatment group (e.g., 0.1% DMSO).
-
Positive Control: Prepare a solution of a known GSK-3β inhibitor, such as LiCl, at a concentration known to induce microtubule bundling (e.g., 30 mM).
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add the prepared solutions of this compound, vehicle control, and positive control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired treatment duration (e.g., 6 hours).[7]
-
-
Imaging and Analysis:
-
After incubation, wash the cells with PBS.
-
Fix and counterstain the nuclei with a fluorescent dye like DAPI, if desired.
-
Acquire images of the cells using a fluorescence microscope or a high-content imaging system, capturing both the GFP signal from the Tau-tGFP and the nuclear stain.
-
Quantify the formation of microtubule bundles. This is typically done using automated image analysis software that can identify and measure the area or intensity of the fluorescent bundles within the cells.
-
-
Data Interpretation: Compare the extent of microtubule bundle formation in the this compound-treated groups to the vehicle control and positive control groups. An increase in microtubule bundles indicates a reduction in tau phosphorylation.
Visualizations
Signaling Pathway of this compound Targets
Caption: Signaling pathway inhibited by this compound.
Experimental Workflow for a Cell-Based Assay
Caption: Workflow for this compound cell-based assay.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 4. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyl Sulfoxide Induces Both Direct and Indirect Tau Hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Adjusting ARN25068 concentration to avoid microtubule destabilization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ARN25068. The information is tailored for scientists and drug development professionals to help navigate experimental challenges, particularly concerning microtubule stability.
Troubleshooting Guide: Microtubule Destabilization at High Concentrations of this compound
Issue: Researchers may observe cytotoxicity or a loss of microtubule-dependent cellular processes when using this compound at high concentrations. This can manifest as altered cell morphology, apoptosis, or disruption of axonal transport. The underlying cause is often a paradoxical destabilization of microtubules.
Background: this compound is a potent triple inhibitor of GSK-3β, FYN, and DYRK1A kinases.[1][2] By inhibiting these kinases, this compound reduces the hyperphosphorylation of the microtubule-associated protein tau.[1][2] At optimal concentrations, this leads to the desired effect of promoting the formation of stable microtubule bundles.[1] However, at higher concentrations (typically in the 25–100 μM range), an excessive reduction in tau phosphorylation is thought to occur, which can lead to microtubule destabilization and subsequent cytotoxicity.[1]
Identifying the Problem
To determine if microtubule destabilization is the cause of the observed adverse effects in your experiments, consider the following diagnostic steps:
-
Concentration Review: Compare the concentration of this compound you are using to the dose-response data available. Concentrations above 10 μM have been associated with cytotoxicity.[1]
-
Cell Viability Assays: Perform standard cytotoxicity assays (e.g., MTT, LDH) to quantify the extent of cell death at different this compound concentrations.
-
Immunofluorescence Microscopy: Stain for α-tubulin to visualize the microtubule network. Look for signs of depolymerization, such as diffuse tubulin staining, loss of filamentous structures, and fragmented microtubules.
-
Live-Cell Imaging: If available, use live-cell imaging with fluorescently tagged tubulin or microtubule-binding proteins (e.g., EB3-GFP) to directly observe microtubule dynamics. An increase in catastrophe frequency or a decrease in microtubule growth rate can indicate destabilization.
Solutions and Recommendations
If you suspect microtubule destabilization due to high concentrations of this compound, the following steps can help mitigate the issue:
-
Concentration Optimization: The most critical step is to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental endpoint. Based on existing data, the therapeutic window for promoting microtubule bundles without significant cytotoxicity is in the range of 0.5–10 μM.[1]
-
Time-Course Analysis: The duration of exposure to this compound can also influence its effects. Consider shorter incubation times to minimize potential off-target or paradoxical effects.
-
Use of Microtubule Stabilizing Agents (as a control): In some experimental setups, co-treatment with a low dose of a known microtubule-stabilizing agent like paclitaxel could be used as a positive control to confirm that the observed cytotoxicity is indeed related to microtubule integrity.
-
Biochemical Assays: To confirm the effect on microtubule polymerization directly, perform an in vitro tubulin polymerization assay with varying concentrations of this compound.
Data Presentation
The following table summarizes the concentration-dependent effects of this compound on microtubule bundle formation and cytotoxicity in a U2OS cell line stably expressing tau.
| This compound Concentration (μM) | Effect on Microtubule Bundle Formation | Cytotoxicity | Reference |
| 0.5 - 10 | Dose-dependent increase in microtubule bundle formation | Not significant | [1] |
| 2.5 | 1.4-fold more active than LiCl in reducing tau phosphorylation | Not significant | [1] |
| 10 | Maximum increase in bundle formation (approx. 11-fold) | Minimal | [1] |
| 25 - 100 | Not reported, but expected to be suboptimal | Cytotoxicity observed | [1] |
Experimental Protocols
Immunofluorescence Staining for Microtubules
This protocol allows for the visualization of the microtubule network in cultured cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: Fluorescently-conjugated antibody against the primary antibody species
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
Procedure:
-
Grow cells on coverslips to the desired confluency.
-
Treat cells with the desired concentrations of this compound for the specified duration.
-
Wash the cells gently with pre-warmed PBS.
-
Fix the cells with the chosen fixation solution. For paraformaldehyde, incubate for 10-15 minutes at room temperature. For methanol, incubate for 5-10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
If using a non-methanol fixative, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating in blocking buffer for 30-60 minutes.
-
Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody (and nuclear stain) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin protein
-
GTP solution
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound at various concentrations
-
Microplate reader capable of measuring absorbance at 340 nm and maintaining a temperature of 37°C
Procedure:
-
Prepare a stock solution of tubulin in ice-cold polymerization buffer.
-
On ice, prepare the reaction mixtures in a 96-well plate. Each well should contain tubulin, GTP, and the desired concentration of this compound or a vehicle control.
-
Pre-warm the plate reader to 37°C.
-
Place the 96-well plate in the plate reader to initiate polymerization.
-
Immediately begin recording the absorbance at 340 nm every 30-60 seconds for 30-60 minutes.
-
An increase in absorbance indicates microtubule polymerization.
-
Plot the absorbance over time to generate polymerization curves. Compare the curves for different concentrations of this compound to determine its effect on the rate and extent of tubulin polymerization.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing this compound-induced microtubule destabilization.
Caption: Proposed signaling pathway for the concentration-dependent effects of this compound on microtubules.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets three protein kinases: Glycogen Synthase Kinase-3β (GSK-3β), FYN, and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][2] These kinases are known to phosphorylate the tau protein. By inhibiting them, this compound reduces tau hyperphosphorylation, which is a key pathological feature in several neurodegenerative diseases known as tauopathies.[1]
Q2: Why does this compound cause microtubule destabilization at high concentrations when it's supposed to be a stabilizer?
A2: The beneficial effect of this compound on microtubule stability is achieved by reducing the hyperphosphorylation of tau, which allows tau to bind to and stabilize microtubules more effectively. However, it is hypothesized that at high concentrations, the compound causes an excessive reduction in tau phosphorylation.[1] A certain level of phosphorylation is necessary for the normal dynamic function of tau and its interaction with the microtubule lattice. The complete or near-complete dephosphorylation of tau may alter its conformation or its ability to properly regulate microtubule dynamics, leading to a paradoxical destabilization.
Q3: What is the recommended concentration range for using this compound in cell culture experiments?
A3: Based on published data in a U2OS cell line, the optimal concentration range for promoting microtubule bundle formation without inducing significant cytotoxicity is between 0.5 µM and 10 µM.[1] However, it is crucial to perform a dose-response curve for your specific cell line and experimental conditions to determine the ideal concentration.
Q4: Are there any known off-target effects of this compound that could contribute to cytotoxicity?
A4: While the primary targets of this compound are GSK-3β, FYN, and DYRK1A, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations. Some kinase inhibitors have been shown to directly interact with tubulin, leading to microtubule disruption. However, the primary hypothesis for this compound-induced cytotoxicity at high concentrations is related to its on-target effect of excessive tau dephosphorylation.[1]
Q5: Can I use this compound in combination with other drugs?
A5: The use of this compound in combination with other therapeutic agents should be approached with caution and requires empirical testing. If combining with other kinase inhibitors or microtubule-targeting agents, be aware of potential synergistic or antagonistic effects on microtubule stability and cell viability. Always include appropriate controls to dissect the effects of each compound.
References
- 1. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Potency of ARN25068: A Comparative Analysis of GSK-3β and FYN Inhibition
For Immediate Release
Genoa, Italy – November 21, 2025 – In the landscape of neurodegenerative disease research, the simultaneous inhibition of multiple kinases implicated in tau pathology presents a promising therapeutic strategy.[1][2][3][4] A notable compound in this area, ARN25068, has emerged as a potent, well-balanced dual inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) and the tyrosine kinase FYN.[1][2][3][4][5] This guide provides a comprehensive comparison of this compound with other known inhibitors of these kinases, supported by experimental data and detailed protocols to aid researchers in their evaluation.
Performance Benchmark: this compound vs. Alternative Inhibitors
This compound demonstrates low nanomolar inhibitory activity against both GSK-3β and FYN, positioning it as a highly effective dual-target agent.[1][2][3][4][5] To contextualize its potency, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to other established inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Target | Inhibitor | IC50 (nM) | Class | Mechanism of Action |
| GSK-3β | This compound | 4.2 | Not Specified | ATP-Competitive [1][2][3][4][5] |
| Tideglusib | ~502 | Thiadiazolidinone | Non-ATP-Competitive[6] | |
| SB 216763 | 34.3 | Arylindolylmaleimide | ATP-Competitive | |
| LY2090314 | 0.9 | Not Specified | ATP-Competitive | |
| AR-A014418 | 104 | Thiazole | ATP-Competitive | |
| FYN | This compound | 2.2 | Not Specified | ATP-Competitive [1][2][3][4][5] |
| Saracatinib (AZD0530) | 4-10 (for Src family) | Quinazoline | ATP-Competitive[7] | |
| PP2 | 5 | Pyrazolopyrimidine | ATP-Competitive[5] | |
| SU6656 | 170 | Indolinone | ATP-Competitive |
Table 1: Comparative inhibitory activities (IC50) of this compound and other known inhibitors against GSK-3β and FYN. Data for this compound is from Demuro et al. (2022).
Signaling Pathways and Experimental Workflow
To visually represent the cellular context and experimental approach for validating these inhibitors, the following diagrams have been generated.
Experimental Protocols
The determination of inhibitory activity is crucial for the validation of compounds like this compound. Below are detailed methodologies for biochemical assays commonly used to assess the inhibition of GSK-3β and FYN.
GSK-3β Inhibition Assay (Radiometric)
This assay quantifies the phosphorylation of a substrate peptide by GSK-3β.
-
Reagents and Materials:
-
Recombinant human GSK-3β enzyme
-
GSKtide peptide substrate
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
This compound and other test compounds
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, GSKtide substrate, and recombinant GSK-3β enzyme.
-
Add serial dilutions of this compound or the comparator compound to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubate the mixture for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
-
FYN Inhibition Assay (Luminescent)
This assay measures the amount of ADP produced, which is correlated with kinase activity.
-
Reagents and Materials:
-
Recombinant human FYN enzyme
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
This compound and other test compounds
-
-
Procedure:
-
Set up the kinase reaction in a multi-well plate by combining the FYN enzyme, substrate, and kinase buffer.
-
Add serial dilutions of this compound or the comparator compound to the appropriate wells. Include a no-kinase control and a vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the FYN kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Conclusion
This compound stands out as a potent dual inhibitor of GSK-3β and FYN, with inhibitory activity in the low nanomolar range.[1][2][3][4][5] Its balanced profile against these two key kinases in tau pathology underscores its potential as a valuable research tool and a promising scaffold for the development of novel therapeutics for neurodegenerative diseases. The provided data and protocols offer a framework for researchers to further investigate and validate the inhibitory effects of this compound and other kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.uniupo.it [research.uniupo.it]
- 5. selleckchem.com [selleckchem.com]
- 6. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
A Comparative Analysis of ARN25068 and LiCl as GSK-3β Inhibitors
In the landscape of kinase inhibitors, particularly those targeting Glycogen Synthase Kinase-3β (GSK-3β), both the novel compound ARN25068 and the established therapeutic agent Lithium Chloride (LiCl) present distinct profiles. This guide provides a detailed comparison of their efficacy, supported by available experimental data, to assist researchers and drug development professionals in their evaluation of these two molecules.
Data Summary
The following table summarizes the key quantitative data comparing the inhibitory activities of this compound and LiCl against GSK-3β.
| Parameter | This compound | LiCl | Reference |
| GSK-3β Inhibition (IC50) | 9.65 nM | Not directly reported; Ki ~1–2 mM | [1][2] |
| Cell-Based Tau Phosphorylation Inhibition (IC50) | Not directly reported | 11.75 mM | [3] |
| Mechanism of Action | ATP-competitive inhibitor | Non-competitive inhibitor (competes with Mg2+) and indirect inhibitor (increases inhibitory phosphorylation at Ser9) | [1][2][4] |
Efficacy Comparison
This compound emerges as a significantly more potent inhibitor of GSK-3β in direct enzymatic assays, with an IC50 in the low nanomolar range.[1] In contrast, LiCl's inhibitory effect is observed at much higher millimolar concentrations.[2] This vast difference in potency is a critical consideration for therapeutic applications, as lower effective concentrations can minimize off-target effects and potential toxicity.
In a cellular context, a study directly comparing the two compounds in a tau phosphorylation assay demonstrated that this compound was more effective at reducing tau phosphorylation than LiCl.[5] While a direct IC50 for this compound in this specific cell-based assay is not provided, the data indicates its superior cellular activity. For LiCl, an IC50 of 11.75 mM was determined in a similar cell-based tau phosphorylation assay.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the distinct mechanisms of GSK-3β inhibition by this compound and LiCl, as well as a typical experimental workflow for evaluating such inhibitors.
Caption: Mechanisms of GSK-3β inhibition by this compound and LiCl.
Caption: Experimental workflow for comparing GSK-3β inhibitors.
Experimental Protocols
In Vitro GSK-3β Kinase Assay
This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against GSK-3β.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against recombinant human GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound or LiCl)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Add the GSK-3β enzyme to the wells of a 384-well plate.
-
Add the diluted test compound or vehicle control to the respective wells.
-
Incubate the enzyme and compound mixture for a pre-determined time at room temperature.
-
Initiate the kinase reaction by adding a mixture of the GSK-3β substrate peptide and ATP to each well.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).
-
Record the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Tau Phosphorylation Assay
This protocol describes a general method to assess the effect of a compound on tau phosphorylation in a cellular context.
Objective: To evaluate the ability of a test compound to reduce the phosphorylation of tau protein at specific epitopes in a relevant cell line.
Materials:
-
A suitable cell line (e.g., human neuroblastoma SH-SY5Y cells, or U2OS cells stably expressing tau)
-
Cell culture medium and supplements
-
Test compound (this compound or LiCl)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against total tau and phospho-tau (e.g., AT8, PHF-1)
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorescent dye)
-
Western blot or ELISA reagents and equipment
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Plate the cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 24 hours).
-
Lyse the cells using a suitable lysis buffer and collect the cell lysates.
-
Determine the total protein concentration in each lysate.
-
For Western Blot Analysis: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with primary antibodies against total tau and a specific phospho-tau epitope. e. Wash the membrane and incubate with the appropriate secondary antibody. f. Detect the protein bands using a suitable detection method (e.g., chemiluminescence). g. Quantify the band intensities and normalize the phospho-tau signal to the total tau signal.
-
For ELISA: a. Coat a microplate with a capture antibody for total tau. b. Add cell lysates to the wells and incubate. c. Wash the wells and add a detection antibody specific for a phospho-tau epitope. d. Add a secondary antibody conjugated to an enzyme. e. Add a substrate and measure the resulting signal.
-
Analyze the data to determine the effect of the compound on tau phosphorylation levels.
Conclusion
The available data strongly indicates that this compound is a substantially more potent inhibitor of GSK-3β than LiCl. Its ATP-competitive mechanism and low nanomolar efficacy in enzymatic assays, coupled with superior performance in cell-based tau phosphorylation models, position it as a promising candidate for further investigation in therapeutic areas where GSK-3β hyperactivity is implicated, such as neurodegenerative diseases. While LiCl has established clinical use, its lower potency and different mechanism of action necessitate higher concentrations, which may contribute to its known side-effect profile. Researchers should consider these factors when selecting an appropriate GSK-3β inhibitor for their specific experimental needs.
References
- 1. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lithium and Therapeutic Targeting of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
ARN25068 vs. Dasatinib: A Comparative Guide to In Vitro FYN Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of two kinase inhibitors, ARN25068 and Dasatinib, focusing on their efficacy in inhibiting FYN kinase. FYN, a member of the Src family of non-receptor tyrosine kinases, is a critical signaling molecule involved in a multitude of cellular processes, including neuronal development, T-cell receptor signaling, and integrin-mediated signaling.[1] Its dysregulation has been implicated in various diseases, making it a significant target for therapeutic intervention.
Performance Comparison: Quantitative Data
The following table summarizes the in vitro inhibitory potency of this compound and Dasatinib against FYN kinase, as determined by half-maximal inhibitory concentration (IC50) values from independent studies.
| Compound | FYN Kinase IC50 (nM) | Reference Compound For |
| This compound | 91.1 | FYN |
| Dasatinib | 0.2 | FYN and other Src family kinases |
Note: The provided IC50 values are derived from separate studies and may have been determined using different experimental conditions. A direct head-to-head comparison under identical assay conditions would be necessary for a definitive assessment of relative potency.
Experimental Protocols
While a singular study directly comparing the in vitro FYN kinase inhibition of this compound and Dasatinib with detailed parallel protocols is not publicly available, this section outlines a representative experimental methodology for determining the IC50 of a kinase inhibitor, based on commonly used in vitro kinase assay platforms such as ADP-Glo™ or LanthaScreen™.
Objective:
To determine the half-maximal inhibitory concentration (IC50) of a test compound (this compound or Dasatinib) against FYN kinase in vitro.
Materials:
-
Recombinant human FYN kinase
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like Poly(E,Y)4:1 or a specific FYN substrate)
-
Adenosine triphosphate (ATP)
-
Test compounds (this compound, Dasatinib) dissolved in Dimethyl Sulfoxide (DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Assay plates (e.g., 384-well white opaque plates for luminescence-based assays)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit from Promega or LanthaScreen™ Eu Kinase Binding Assay reagents from Thermo Fisher Scientific)
-
Plate reader capable of measuring luminescence or fluorescence resonance energy transfer (FRET)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in kinase assay buffer to create a range of concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1% to avoid solvent effects.
-
-
Kinase Reaction Setup:
-
Add a small volume (e.g., 2.5 µL) of the diluted test compound or DMSO (as a vehicle control) to the wells of the assay plate.
-
Add the recombinant FYN kinase solution to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a solution containing the kinase substrate and ATP. The ATP concentration is often set at or near the Michaelis constant (Km) for the kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for enzymatic activity.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for approximately 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and then catalyze a luciferase reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Plot the kinase activity (luminescence) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.
-
Visualizations
Experimental Workflow for IC50 Determination
References
Assessing the selectivity of ARN25068 for DYRK1A over other kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the kinase selectivity profile of ARN25068, with a specific focus on its activity towards Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) in comparison to a panel of other kinases. The information presented herein is intended to assist researchers in evaluating the potential of this compound as a selective tool compound or a starting point for the development of therapeutic agents targeting DYRK1A and other related kinases.
Executive Summary
This compound has been identified as a potent inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), Fyn tyrosine kinase, and DYRK1A.[1][2][3][4] This multi-target profile presents both opportunities and challenges for its application in research and drug development. Understanding its selectivity across the broader kinome is crucial for interpreting experimental results and predicting potential off-target effects. This guide summarizes the available quantitative data on this compound's selectivity, details the experimental methodologies used for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.
Selectivity Profile of this compound
The selectivity of this compound has been evaluated against a panel of 20 protein kinases. The following table summarizes the percentage of inhibition observed at two different concentrations of the compound, as well as the half-maximal inhibitory concentration (IC50) for its primary targets.
| Kinase Target | Inhibition at 0.1 µM (%) | Inhibition at 10 µM (%) | IC50 (nM) |
| DYRK1A | - | 92 | 900 |
| GSK-3β | 94 | - | 4.2 |
| FYN | 100 | - | 2.2 |
| CDK5/p25 | - | 97 | 40 |
| GSK-3α | - | - | - |
| Yes | - | - | - |
| Lck(h) | 58 | 97 | - |
| CK1δ(h) | 6 | 73 | - |
| DYRK1B(h) | 10 | 88 | - |
| CK1ε(h) | 0 | 83 | - |
| CK2(h) | 5 | 75 | - |
| DYRK3(h) | 19 | 90 | - |
| DYRK2(h) | 16 | 77 | - |
| Other kinases in panel | <20 | <80 | - |
| Data sourced from Demuro et al., 2022.[1] |
Experimental Protocols
The characterization of this compound's kinase selectivity involved two primary experimental methodologies: enzymatic radiometric assays for determining inhibitory potency (IC50 values) and a broader kinase panel screening for selectivity profiling.
Radiometric Kinase Assay
This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate group from ATP to a specific substrate.
Principle: The kinase reaction is performed in the presence of the test compound (this compound), the kinase of interest (e.g., DYRK1A), a suitable substrate, and ATP spiked with a radioactive isotope, typically [γ-³³P]ATP or [γ-³²P]ATP. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity. Inhibition of the kinase by the compound results in a decrease in substrate phosphorylation.
General Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing the kinase, a specific peptide or protein substrate, and the test compound at various concentrations in a kinase assay buffer.
-
Initiation: The kinase reaction is initiated by the addition of a mixture of unlabeled ATP and [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped, typically by the addition of a strong acid or by spotting the reaction mixture onto a phosphocellulose membrane which binds the substrate.
-
Washing: Unreacted radiolabeled ATP is removed by washing the membrane.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Kinase Selectivity Profiling
A broader assessment of selectivity was performed by screening this compound against a panel of 20 different protein kinases at two fixed concentrations. This approach provides a snapshot of the compound's activity across a range of kinases.
Principle: Similar to the radiometric kinase assay, the activity of each kinase in the panel is measured in the presence and absence of the test compound. The percentage of inhibition at the tested concentrations provides a direct measure of the compound's effect on each kinase.
Workflow:
DYRK1A Signaling Pathway Context
DYRK1A is a dual-specificity kinase that plays a crucial role in various cellular processes, including neuronal development, cell proliferation, and signaling pathways implicated in neurodegenerative diseases. Understanding its position in these pathways is essential for contextualizing the effects of its inhibition by compounds like this compound.
References
- 1. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document: this compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders. (CHEMBL51546... - ChEMBL [ebi.ac.uk]
- 4. research.uniupo.it [research.uniupo.it]
Cross-Validation of ARN25068's Efficacy in Neuronal Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the multi-kinase inhibitor ARN25068 and its therapeutic potential in tauopathies, benchmarked against selective inhibitors of its primary targets: Glycogen Synthase Kinase-3β (GSK-3β), FYN Tyrosine Kinase, and Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A). While direct cross-validation of this compound in various neuronal cell lines is not yet extensively published, this document synthesizes available data on this compound in a recombinant cell line and compares its expected mechanism of action with the observed effects of specific inhibitors in established neuronal models.
Introduction to this compound
This compound is a potent, low nanomolar inhibitor of GSK-3β and FYN, and it also demonstrates inhibitory activity against DYRK1A.[1][2][3][4][5][6] These three kinases are implicated in the hyperphosphorylation of the tau protein, a central event in the pathology of neurodegenerative diseases such as Alzheimer's disease.[1][3][4][5][6] By simultaneously targeting these key enzymes, this compound presents a multi-faceted approach to reducing tau pathology.
Signaling Pathway of Tau Phosphorylation
The hyperphosphorylation of tau by kinases like GSK-3β, FYN, and DYRK1A leads to its dissociation from microtubules, resulting in microtubule instability and the formation of neurofibrillary tangles (NFTs), a hallmark of tauopathies. Inhibiting these kinases is a promising therapeutic strategy to mitigate these effects.
Comparative Efficacy: this compound vs. Selective Inhibitors
The following tables summarize the inhibitory concentrations (IC50) of this compound and its corresponding selective inhibitors against their target kinases, as well as their effects on tau phosphorylation in different cell lines. It is important to note that the data for this compound was generated in a human bone osteosarcoma cell line (U2OS) engineered to express tau, while the data for the selective inhibitors were obtained from neuronal cell lines.
Table 1: Inhibitor Potency against Target Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | GSK-3β | 9.65 | [1] |
| FYN | 91.1 | [1] | |
| DYRK1A | 900 | [1] | |
| CHIR-99021 | GSK-3β | 6.7 | [7][8][9][10] |
| Saracatinib (AZD0530) | FYN | 4-10 | [11][12][13][14] |
| Harmine | DYRK1A | 33 - 80 | [15][16][17] |
Table 2: Effects on Tau Phosphorylation in Cellular Assays
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | Tau0N4R-TM-tGFP U2OS | Microtubule Bundle Formation | Increased microtubule bundles | Dose-dependent increase | [1] |
| CHIR-99021 | SH-SY5Y | Western Blot | pTau (various sites) | Reduction in phosphorylation | [18] |
| Saracatinib (AZD0530) | N2a & Primary Cortical Neurons | Western Blot | pTau (monomeric & oligomeric) | Robust inhibition | [19][20] |
| Harmine | H4 Neuroglioma | Western Blot | pTau (pS396) | IC50 of 0.7 µM |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and cross-validation of these findings in your own research.
Experimental Workflow: Tau Phosphorylation Assay
1. Tau Phosphorylation Assay via Western Blotting in SH-SY5Y Cells
This protocol is adapted from studies investigating tau phosphorylation in the human neuroblastoma SH-SY5Y cell line.[21][22][23][24][25]
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% non-essential amino acids.
-
To induce a neuronal phenotype, differentiate the cells by treating with 10 µM retinoic acid for 5-7 days.
-
-
Compound Treatment:
-
Treat differentiated cells with varying concentrations of this compound or alternative inhibitors for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404) and total tau overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Imaging and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated tau signal to the total tau signal.
-
Experimental Workflow: Microtubule Stability Assay
2. Microtubule Dynamics Assay in Primary Neurons via Live-Cell Imaging
This protocol is based on methods for visualizing microtubule dynamics in primary neuronal cultures.[26][27][28][29][30]
-
Primary Neuron Culture:
-
Isolate primary cortical or hippocampal neurons from embryonic rodents (e.g., E18 mice or rats).
-
Plate the neurons on poly-L-lysine coated glass-bottom dishes in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
-
Transfection:
-
After 4-5 days in vitro (DIV), transfect the neurons with a plasmid encoding a fluorescently tagged microtubule plus-end tracking protein (e.g., EB3-EGFP) using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
-
Compound Treatment:
-
At 6-7 DIV, treat the transfected neurons with the desired concentrations of this compound or alternative inhibitors.
-
-
Live-Cell Imaging:
-
Image the neurons using a total internal reflection fluorescence (TIRF) or spinning-disk confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Acquire time-lapse images of the EB3-EGFP comets in the axons and dendrites at a high frame rate (e.g., 1 frame per second) for several minutes.
-
-
Image Analysis and Quantification:
-
Use image analysis software (e.g., ImageJ with the TrackMate plugin) to track the movement of the EB3-EGFP comets.
-
Quantify parameters of microtubule dynamics, including the growth speed (µm/min), growth distance (µm), and growth duration (seconds).
-
Conclusion
This compound holds promise as a multi-target inhibitor for the treatment of tauopathies. However, the current cellular data is limited to a non-neuronal cell line. The comparative data presented here on selective inhibitors of its target kinases in neuronal models provides a valuable framework for the future cross-validation of this compound. Researchers are encouraged to utilize the provided protocols to investigate the effects of this compound in relevant neuronal systems, such as SH-SY5Y cells, primary neurons, and iPSC-derived neurons, to fully elucidate its therapeutic potential. This will enable a more direct and robust comparison with existing selective inhibitors and advance our understanding of its mechanism of action in a disease-relevant context.
References
- 1. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ebiohippo.com [ebiohippo.com]
- 3. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.uniupo.it [research.uniupo.it]
- 7. stemcell.com [stemcell.com]
- 8. adooq.com [adooq.com]
- 9. gsk-3.com [gsk-3.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. selleckchem.com [selleckchem.com]
- 12. rndsystems.com [rndsystems.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. axonmedchem.com [axonmedchem.com]
- 16. Harmine, DYRK1A inhibitor (CAS 442-51-3) | Abcam [abcam.com]
- 17. Harmine specifically inhibits protein kinase DYRK1A and interferes with neurite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. alzforum.org [alzforum.org]
- 21. researchgate.net [researchgate.net]
- 22. Characterization of tau proteins in human neuroblastoma SH-SY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Tau phosphorylation during apoptosis of human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Inhibition of PHF-like tau hyperphosphorylation in SH-SY5Y cells and rat brain slices by K252a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Abnormally phosphorylated tau in SY5Y human neuroblastoma cells [pubmed.ncbi.nlm.nih.gov]
- 26. Live imaging of microtubule dynamics at excitatory presynaptic boutons in primary hippocampal neurons and acute hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Live imaging of microtubule dynamics in organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Culturing Primary Cortical Neurons for Live-Imaging | Springer Nature Experiments [experiments.springernature.com]
- 29. Live-Cell Imaging of Retrograde Transport Initiation in Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A live-cell marker to visualize the dynamics of stable microtubules throughout the cell cycle | Journal of Cell Biology | Rockefeller University Press [rupress.org]
A Comparative Analysis of ARN25068 and CHIR-99021 on Tau Phosphorylation for Researchers
In the landscape of neurodegenerative disease research, particularly concerning tauopathies like Alzheimer's disease, the inhibition of kinases responsible for tau hyperphosphorylation is a primary therapeutic strategy. This guide provides a detailed comparative analysis of two prominent kinase inhibitors, ARN25068 and CHIR-99021, focusing on their mechanisms of action and their impact on tau phosphorylation. This information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their investigative pursuits.
Executive Summary
This compound is a novel multi-target inhibitor, while CHIR-99021 is a highly selective and potent inhibitor of Glycogen Synthase Kinase-3 (GSK-3). Both compounds ultimately reduce tau phosphorylation, but through different kinase engagement profiles. This compound offers a broader, multi-pronged approach by targeting GSK-3β, FYN, and DYRK1A, all of which are implicated in tau pathology.[1][2][3] In contrast, CHIR-99021 provides a more focused inhibition of GSK-3α and GSK-3β.[4][5][6] The choice between these inhibitors may depend on the specific research question, whether it involves dissecting the role of GSK-3 specifically or exploring the effects of a broader kinase inhibition spectrum on tauopathy models.
Data Presentation: Quantitative Comparison of Kinase Inhibition
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound and CHIR-99021 against their respective target kinases. This quantitative data is crucial for comparing their potency and selectivity.
| Compound | Target Kinase | IC50 | Reference |
| This compound | GSK-3β | 4.17 µM (enzymatic radiometric assay) | [7] |
| FYN | 2.17 µM (enzymatic radiometric assay) | [7] | |
| DYRK1A | 903 nM | [8] | |
| CHIR-99021 | GSK-3α | 10 nM | [6][9] |
| GSK-3β | 6.7 nM | [6][9] |
Signaling Pathways and Mechanism of Action
The differential kinase inhibition profiles of this compound and CHIR-99021 result in distinct impacts on cellular signaling pathways that regulate tau phosphorylation.
This compound acts as an ATP-competitive inhibitor, targeting the ATP-binding sites of GSK-3β, FYN, and DYRK1A.[1][2] By inhibiting these three kinases, this compound provides a multi-faceted approach to reducing tau hyperphosphorylation.[1][2][3] GSK-3β directly phosphorylates tau at multiple sites.[1] FYN, a member of the Src family of tyrosine kinases, can phosphorylate tau at Tyr18.[1] DYRK1A is another kinase implicated in tau phosphorylation.[1][2]
CHIR-99021 is a highly selective ATP-competitive inhibitor of GSK-3α and GSK-3β.[5][9] Its primary mechanism in the context of many cellular processes, including stem cell biology, is the activation of the canonical Wnt/β-catenin signaling pathway.[4][5] In the context of tau phosphorylation, its potent inhibition of GSK-3β is the key mechanism.[10] By inhibiting GSK-3β, CHIR-99021 prevents the phosphorylation of tau at numerous serine and threonine residues.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. Below are summaries of key experimental protocols for assessing the effects of these inhibitors on tau phosphorylation.
This compound Tau Phosphorylation Assay in U2OS Cells
This assay quantifies the extent of tau phosphorylation by observing the formation of microtubule bundles in a specialized cell line.[1][2][8]
-
Cell Line: U2OS (human bone osteosarcoma epithelial) cell line stably expressing Tau0N4R-TM-tGFP (a fusion protein of tau and green fluorescent protein).
-
Treatment: Cells are treated with varying concentrations of this compound. CHIR-99021 is often used as a reference compound for GSK-3β inhibition in this assay.[1]
-
Principle: Hyperphosphorylation of tau leads to its dissociation from microtubules. Conversely, inhibition of tau kinases promotes tau's binding to microtubules, leading to the formation of microtubule bundles that can be visualized and quantified due to the GFP tag on tau.[11]
-
Detection Method: High-content imaging and analysis are used to quantify the formation of these tau-stabilized microtubule bundles. An increase in bundling indicates a reduction in tau phosphorylation.[11]
General In Vitro Tau Phosphorylation and Aggregation Assay
This protocol can be adapted to test the direct effect of inhibitors like CHIR-99021 on tau phosphorylation by specific kinases and the subsequent aggregation of tau.[12][13][14]
-
Reagents: Recombinant tau protein, a tau kinase (e.g., GSK-3β), ATP, and the inhibitor to be tested (e.g., CHIR-99021). For aggregation studies, an aggregation inducer (e.g., heparin) and a fluorescent dye like Thioflavin T (ThT) or Thioflavin S (ThS) are used.
-
Phosphorylation Reaction: Recombinant tau is incubated with the kinase and ATP in the presence or absence of the inhibitor. The reaction is stopped, and the extent of phosphorylation can be analyzed by Western blot using phospho-specific tau antibodies or by mass spectrometry.
-
Aggregation Assay: Following the phosphorylation reaction, the tau protein is incubated, often with an inducer like heparin, to promote aggregation into fibrils.
-
Detection: The aggregation process is monitored by measuring the fluorescence of ThT or ThS, which increases upon binding to amyloid-like structures such as tau fibrils.[12][13][14] This can be done at specific time points (terminal assay) or continuously in a plate reader.
Conclusion
Both this compound and CHIR-99021 are valuable tools for investigating the role of tau phosphorylation in neurodegenerative diseases. This compound presents a multi-target approach that may offer a broader therapeutic effect by simultaneously inhibiting several key tau kinases.[1][2] CHIR-99021, with its high potency and selectivity for GSK-3, is an excellent tool for specifically probing the GSK-3 signaling pathway in tau pathology.[4][6] The selection of one inhibitor over the other will be guided by the specific aims of the research, with this compound being suitable for exploring a multi-kinase inhibition strategy and CHIR-99021 for studies focused on the direct consequences of GSK-3 inhibition.
References
- 1. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.uniupo.it [research.uniupo.it]
- 4. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agscientific.com [agscientific.com]
- 6. stemcell.com [stemcell.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. gsk-3.com [gsk-3.com]
- 10. researchgate.net [researchgate.net]
- 11. innoprot.com [innoprot.com]
- 12. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein [jove.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of ARN25068 and Other Tau Kinase Inhibitors for In Vivo Efficacy in Tauopathies
For Researchers, Scientists, and Drug Development Professionals
The hyperphosphorylation of tau protein is a central pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease. Inhibiting the kinases responsible for this hyperphosphorylation represents a promising therapeutic strategy. This guide provides a comparative overview of the novel multi-target inhibitor ARN25068 against other key tau kinase inhibitors with demonstrated in vivo efficacy.
Executive Summary
This compound is a novel small molecule characterized as a triple inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), FYN tyrosine kinase, and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] While in vitro studies demonstrate its potential to reduce tau phosphorylation, publicly available in vivo efficacy data for this compound in animal models of tauopathy is not yet available. This guide, therefore, compares the in vitro profile of this compound with the established in vivo efficacy of other notable tau kinase inhibitors: the DYRK1A inhibitor SM07883 , the GSK-3β inhibitor Tideglusib , and the dual GSK-3β/DYRK1A inhibitor ZDWX-25 .
This compound: A Multi-Target Approach to Tau Pathology
This compound presents a compelling multi-faceted approach by simultaneously targeting three key kinases implicated in tau hyperphosphorylation.[2] Dysregulation of GSK-3β, FYN, and DYRK1A has been linked to the progression of neurodegenerative disorders.[1][3]
In Vitro Activity of this compound
Initial characterization of this compound has demonstrated its inhibitory activity against its three target kinases.[1] In a cell-based assay using a U2OS cell line expressing a form of tau, this compound was shown to reduce the extent of tau phosphorylation, which in turn promoted the stabilization of microtubule bundles.[2]
| Target Kinase | IC50 (nM) | Key Role in Tau Pathology |
| GSK-3β | 4.2 | Directly phosphorylates multiple sites on the tau protein, contributing to its detachment from microtubules and subsequent aggregation. |
| FYN | 2.2 | A non-receptor tyrosine kinase that can phosphorylate tau, and its activity is linked to amyloid-beta-induced neurotoxicity. |
| DYRK1A | 903 | Primes tau for subsequent phosphorylation by other kinases like GSK-3β, and its overexpression is associated with increased tau pathology. |
Comparative In Vivo Efficacy of Other Tau Kinase Inhibitors
In contrast to this compound, several other tau kinase inhibitors have undergone in vivo testing in relevant animal models of tauopathy, providing valuable insights into their therapeutic potential.
SM07883 (DYRK1A Inhibitor)
SM07883 is a potent and selective oral inhibitor of DYRK1A.[4] In preclinical studies, it has shown significant efficacy in reducing tau pathology.
Experimental Data:
| Animal Model | Treatment Regimen | Key Findings |
| Aged JNPL3 mice (overexpressing human tau with P301L mutation) | 3 mg/kg, once daily, for 3 months | Significant reduction in tau hyperphosphorylation, oligomeric and aggregated tau, and tau-positive inclusions in the brainstem and spinal cord.[5] Improved motor function in a wire-hang test.[5] Reduced gliosis, indicating a decrease in neuroinflammation.[5] |
| Wild-type mice | Single oral dose | Dose-dependent reduction of transient hypothermia-induced phosphorylated tau in the brain.[4][5] |
Tideglusib (GSK-3β Inhibitor)
Tideglusib is an irreversible inhibitor of GSK-3β that has been evaluated in both preclinical and clinical studies.[6]
Experimental Data:
| Animal Model | Treatment Regimen | Key Findings |
| Transgenic mouse models of Alzheimer's disease | Not specified | Reduced tau phosphorylation, decreased amyloid plaque burden, and improved spatial memory deficits.[7] |
ZDWX-25 (Dual GSK-3β/DYRK1A Inhibitor)
ZDWX-25 is a harmine derivative that exhibits dual inhibitory activity against both GSK-3β and DYRK1A.[8][9]
Experimental Data:
| Animal Model | Treatment Regimen | Key Findings |
| Okadaic acid-induced mouse model of tau hyperphosphorylation | Not specified | Effective in reducing tau hyperphosphorylation.[8] |
| 3xTg-AD mice | 15 mg/kg, starting at 10 months of age | Reduced tau phosphorylation at multiple sites in the hippocampus.[10] |
Experimental Protocols
In Vivo Efficacy Study of SM07883 in JNPL3 Mice
-
Animal Model: Aged JNPL3 transgenic mice, which overexpress the P301L mutation of human tau, leading to the development of neurofibrillary tangles and motor deficits.[5]
-
Treatment: Mice were administered SM07883 orally at a dose of 3 mg/kg, once daily, for a duration of 3 months.[5] A vehicle-treated group served as the control.
-
Efficacy Endpoints:
-
Biochemical Analysis: Brainstem and spinal cord tissues were analyzed for levels of hyperphosphorylated tau, oligomeric tau, and aggregated tau using techniques such as Western blotting and ELISA.[5]
-
Histopathology: Immunohistochemistry was used to quantify the number of tau-positive inclusions.[5]
-
Behavioral Assessment: Motor function was evaluated using the wire-hang test.[5]
-
Neuroinflammation: Gliosis was assessed by ELISA.[5]
-
Signaling Pathways and Experimental Workflows
Tau Phosphorylation Signaling Pathway
Caption: Tau phosphorylation pathway and points of inhibition.
General In Vivo Efficacy Experimental Workflow
Caption: A generalized workflow for in vivo inhibitor studies.
Conclusion
This compound, with its unique multi-target profile against GSK-3β, FYN, and DYRK1A, represents a promising therapeutic candidate for tauopathies. While its in vivo efficacy remains to be demonstrated, a comparison with other tau kinase inhibitors such as SM07883, Tideglusib, and ZDWX-25, which have shown positive results in preclinical animal models, underscores the potential of this therapeutic strategy. Future in vivo studies on this compound are eagerly awaited to ascertain its translational potential in the treatment of Alzheimer's disease and other neurodegenerative disorders characterized by tau pathology.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tau pathology reduction with SM07883, a novel, potent, and selective oral DYRK1A inhibitor: A potential therapeutic for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An inhibitor with GSK3β and DYRK1A dual inhibitory properties reduces Tau hyperphosphorylation and ameliorates disease in models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. alzdiscovery.org [alzdiscovery.org]
Confirming ARN25068-Mediated Reduction in Phosphorylated Tau: A Comparative Analysis Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ARN25068's performance in reducing phosphorylated tau (p-tau) with other alternative kinase inhibitors. Supporting experimental data, detailed methodologies for Western blot analysis, and visual representations of key pathways and workflows are presented to aid in the evaluation of this promising multi-kinase inhibitor for tau-related neurodegenerative disorders.
Introduction to this compound and Tau Phosphorylation
Tau is a microtubule-associated protein that, in a hyperphosphorylated state, aggregates to form neurofibrillary tangles (NFTs), a hallmark of tauopathies such as Alzheimer's disease. The phosphorylation of tau is regulated by several kinases, including Glycogen Synthase Kinase-3β (GSK-3β), Fyn kinase, and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] this compound is a novel multi-target inhibitor that has shown potential in reducing tau phosphorylation by acting on these key kinases.[1][2][3] This guide focuses on the Western blot analysis to confirm the reduction of p-tau mediated by this compound and compares its efficacy with other known inhibitors of the same target kinases.
Comparative Analysis of p-Tau Reduction
For comparison, this guide includes Western blot data for other well-established inhibitors of GSK-3β, Fyn, and DYRK1A. It is important to note that the experimental conditions for these alternatives may vary, and a direct quantitative comparison should be made with caution.
| Compound | Target Kinase(s) | Experimental System | Key Findings | Reference |
| This compound | GSK-3β, Fyn, DYRK1A | U2OS cell line (fluorescence microtubule bundle formation assay) | At 10 µM, induced an ~11-fold increase in microtubule bundle formation. At 2.5 µM, was 1.4-fold more active than LiCl in reducing tau phosphorylation. | [1] |
| CHIR99021 | GSK-3β | Not specified | Systemic administration in mice reversibly blocked NMDAR-dependent LTD in the hippocampus. | [4] |
| AZD0530 (Saracatinib) | Fyn | PS19 transgenic mice | Chronic treatment significantly mitigated the increase in AT8 immunoreactivity (p-Tau at Ser202/Thr205). | [5] |
| Harmine | DYRK1A | Cell culture and in vitro assays | Potently inhibits the direct phosphorylation of tau by DYRK1A with an IC50 of 0.7 µM. | [6][7] |
| SM07883 | DYRK1A | HEK293T cells and JNPL3 mice | Demonstrated a dose-dependent reduction of transient hypothermia-induced p-tau in wild-type mice (47% reduction). | [8] |
Signaling Pathway of Tau Phosphorylation and this compound Action
The following diagram illustrates the signaling cascade leading to tau hyperphosphorylation and the points of intervention for this compound.
Caption: this compound inhibits GSK-3β, Fyn, and DYRK1A, preventing tau hyperphosphorylation.
Experimental Protocol: Western Blot for p-Tau
This protocol provides a comprehensive procedure for the detection and semi-quantification of phosphorylated tau in cell lysates or tissue homogenates.
1. Sample Preparation:
-
Cell Lysates:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
Tissue Homogenates:
-
Homogenize frozen tissue in RIPA buffer with protease and phosphatase inhibitors.[9]
-
Follow steps 3-5 from the cell lysate protocol.
-
2. SDS-PAGE and Protein Transfer:
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated tau epitope of interest (e.g., p-Tau S202/T205, p-Tau T231) overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensity using image analysis software (e.g., ImageJ).
-
Normalize the p-tau signal to a loading control (e.g., β-actin or total tau) for accurate comparison.[9]
Western Blot Workflow Diagram
The following diagram outlines the key steps in the Western blot protocol for p-tau analysis.
Caption: Step-by-step workflow for p-Tau detection by Western blot.
Conclusion
This compound demonstrates significant potential in reducing tau phosphorylation through its multi-kinase inhibitory action. While direct comparative Western blot data is currently limited, the available evidence from alternative assays, alongside the established effects of other kinase inhibitors, provides a strong rationale for its further investigation. The detailed Western blot protocol provided in this guide offers a robust method for researchers to independently verify and quantify the effects of this compound and other compounds on p-tau levels, thereby contributing to the development of effective therapeutics for tau-related neurodegenerative diseases.
References
- 1. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.uniupo.it [research.uniupo.it]
- 4. researchgate.net [researchgate.net]
- 5. Fyn kinase inhibition reduces protein aggregation, increases synapse density and improves memory in transgenic and traumatic Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tau pathology reduction with SM07883, a novel, potent, and selective oral DYRK1A inhibitor: A potential therapeutic for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.5. Western blot for phosphorylated Tau [bio-protocol.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling ARN25068
Disclaimer: No specific Safety Data Sheet (SDS) for ARN25068 was publicly available at the time of this document's creation. The following guidance is based on best practices for handling potent, biologically active small molecules, including protein kinase inhibitors and investigational compounds, in a research laboratory setting.[1][2][3][4][5] It is imperative to supplement this information with a thorough risk assessment specific to your laboratory's conditions and to adhere to all institutional and regulatory guidelines.
This compound is a sub-micromolar inhibitor of GSK-3β, FYN, and DYRK1A protein kinases, designed to address tau hyperphosphorylation. As a potent and investigational compound, it should be handled with a high degree of caution to minimize exposure and ensure personnel safety.[5]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary barrier against exposure to potent pharmaceutical compounds. The following table summarizes the recommended PPE for handling this compound.[1]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol or dust generation (e.g., weighing, preparing concentrated stock solutions). Hoods or full-facepieces can offer high Assigned Protection Factors (APFs). |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted. | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for lower-risk activities but not recommended as primary protection when handling highly potent compounds. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[1] |
| Body Protection | Disposable Coveralls | Choose coveralls made from materials like Tyvek® or microporous film to protect against chemical splashes and dust.[1][6] |
| Dedicated Lab Coat | A dedicated lab coat, preferably disposable or professionally laundered, should be worn over personal clothing.[1] | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection against splashes.[1][7] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[1] |
Operational Plan for Handling
A systematic approach is crucial for safely handling potent compounds like this compound. The following workflow outlines the key phases of handling, from preparation to disposal.
Experimental Protocols
While specific experimental protocols for this compound will vary, the following general procedures should be followed to ensure safety.
1. Weighing and Stock Solution Preparation:
-
Location: All weighing of solid this compound and preparation of concentrated stock solutions must be performed in a containment device such as a chemical fume hood, glove box, or a ventilated balance enclosure.
-
Procedure:
-
Don all required PPE as outlined in the table above.
-
Decontaminate the work surface before and after handling.
-
Use dedicated spatulas and weighing papers.
-
To avoid generating dust, do not pour the solid compound directly. Use a spatula to transfer the material.
-
When dissolving, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.[1]
-
2. Spill Management:
-
Immediate Action: In the event of a spill, immediately alert others in the area.
-
Cleanup:
-
Use a pre-prepared spill kit appropriate for chemical hazards.
-
For solid spills, gently cover with a damp paper towel to avoid raising dust, then use absorbent pads.
-
For liquid spills, use absorbent pads, working from the outside of the spill inward.
-
All materials used for spill cleanup must be disposed of as hazardous waste.[1]
-
Disposal Plan
The disposal of this compound and contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Workflow:
Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, vials) should be collected in a dedicated, clearly labeled hazardous waste container.[8] |
| Liquid Waste | Unused or waste solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of down the drain.[9] |
| Sharps | Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container. |
| Decontamination | All non-disposable equipment and work surfaces should be thoroughly decontaminated with an appropriate solvent (e.g., 70% ethanol) followed by a detergent solution. The cleaning materials should be disposed of as hazardous solid waste. |
Always consult and adhere to your institution's specific guidelines for hazardous waste disposal. Maintain accurate records of all disposed hazardous waste in line with regulatory requirements.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 5. Best practices for phase 1 investigational drugs trials - BD IV News [eu.bd.com]
- 6. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Laboratory waste | Staff Portal [staff.ki.se]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
